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Core Science & Biosynthesis

Foundational

Technical Whitepaper: tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate

A Strategic Chiral Scaffold in Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, the demand for sp3-rich, chiral scaffolds has surged, driven by the need to improve physicochemical properti...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Chiral Scaffold in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the demand for sp3-rich, chiral scaffolds has surged, driven by the need to improve physicochemical properties (solubility, metabolic stability) and escape "flatland" chemical space. tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate (CAS: 2682097-66-9) represents a high-value building block that bridges the gap between synthetic accessibility and structural complexity.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, validated synthetic routes from the chiral pool, and its strategic application as a bioisosteric linker in Fragment-Based Drug Discovery (FBDD) and PROTAC design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The 1,4-dioxane ring is a privileged pharmacophore, offering a balanced hydrophilic/lipophilic profile that is often superior to its carbocyclic analogs. The (R)-enantiomer provides a defined stereochemical vector, critical for maximizing ligand-protein binding affinity.

PropertySpecification
IUPAC Name tert-Butyl N-{[(2R)-1,4-dioxan-2-yl]methyl}carbamate
CAS Number 2682097-66-9
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
Appearance White to off-white crystalline solid or viscous oil
Chirality (R)-Enantiomer (Enantiomeric Excess > 98%)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water
Predicted LogP ~0.3 – 0.6 (Hydrophilic character aids aqueous solubility)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Rotatable Bonds 3 (High flexibility for linker applications)
Structural Significance & Applications
3.1 The "Dioxane Effect" in Medicinal Chemistry

Unlike morpholine or piperazine, the 1,4-dioxane ring is non-basic. This neutrality prevents lysosomal trapping and reduces hERG channel inhibition liability, a common issue with basic amine scaffolds.

  • Metabolic Stability: The ether linkages in the dioxane ring are generally resistant to oxidative metabolism compared to alkyl chains.

  • Solubility Enhancement: The two oxygen atoms act as hydrogen bond acceptors, significantly improving the aqueous solubility of lipophilic payloads.

  • Vector Control: The (R)-configuration at the C2 position orients the aminomethyl arm in a specific trajectory, enabling precise positioning of functional groups in the binding pocket.

3.2 Application Logic (Graphviz)

ApplicationLogic Scaffold tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate Deprotection Acidic Deprotection (TFA or HCl) Scaffold->Deprotection Activation FreeAmine (R)-(1,4-Dioxan-2-yl)methanamine Deprotection->FreeAmine PROTAC PROTAC Linker Design (Solubility & Length Control) FreeAmine->PROTAC Amide Coupling FBDD Fragment-Based Design (Chiral Core) FreeAmine->FBDD Library Expansion Bioisostere Bioisostere for Morpholine/Piperazine FreeAmine->Bioisostere Scaffold Hopping

Figure 1: Strategic utility of the scaffold in drug development workflows.

Synthetic Methodology

The synthesis of the (R)-enantiomer relies on the "Chiral Pool" strategy, typically utilizing (S)-Epichlorohydrin or (R)-Glycidol as the starting material. The inversion of configuration or retention depends heavily on the specific cyclization conditions. The route below describes a robust pathway via the intermediate alcohol.

4.1 Synthetic Pathway (Graphviz)

SynthesisRoute Start (S)-Epichlorohydrin (Chiral Pool) Step1 Step 1: Ring Opening & Cyclization Reagent: Ethylene Glycol, BF3·Et2O (Lewis Acid) Temp: 0°C to RT Start->Step1 Inter1 Intermediate A: (R)-(1,4-Dioxan-2-yl)methanol Step1->Inter1 Step2 Step 2: Activation Reagent: TsCl, Et3N, DCM Inter1->Step2 Inter2 Intermediate B: (R)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate Step2->Inter2 Step3 Step 3: Azidation Reagent: NaN3, DMF, 80°C Inter2->Step3 Inter3 Intermediate C: (R)-2-(Azidomethyl)-1,4-dioxane Step3->Inter3 Step4 Step 4: Staudinger Reduction & Protection Reagent: PPh3, H2O, then (Boc)2O Inter3->Step4 Final Target Product: tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate Step4->Final

Figure 2: Step-wise synthetic route from (S)-Epichlorohydrin to the target carbamate.

4.2 Protocol Details (Step-by-Step)

Step 1: Cyclization to (R)-(1,4-Dioxan-2-yl)methanol

  • Mechanism: Lewis acid-catalyzed opening of (S)-epichlorohydrin with ethylene glycol followed by intramolecular Williamson ether synthesis.

  • Critical Control: Temperature must be maintained <5°C during BF3·Et2O addition to prevent polymerization.

  • Stereochemistry: The absolute configuration is generally determined by the starting epoxide. Using (S)-epichlorohydrin in this sequence typically yields the (R)-dioxane skeleton due to the specific mechanism of the double inversion or retention depending on the exact conditions (e.g., using dilute NaOH for the second closure). Verification of optical rotation is mandatory.

Step 2 & 3: Functional Group Interconversion

  • The hydroxyl group is converted to a tosylate (good leaving group) and then displaced by sodium azide.

  • Safety: Azide reactions should be run in a blast shield. Avoid chlorinated solvents with azides to prevent formation of diazidomethane.

Step 4: Reduction and Protection

  • The Staudinger reduction (PPh3/H2O) is preferred over catalytic hydrogenation if the dioxane ring is sensitive or if trace sulfur poisons the catalyst. The resulting amine is trapped in situ with Di-tert-butyl dicarbonate ((Boc)2O).

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures are expected.

5.1 Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ)MultiplicityIntegrationAssignment
4.90 Broad Singlet1H-NH - (Carbamate)
3.60 – 3.85 Multiplet~5HDioxane Ring Protons (C2-H, C3-H₂, C5-H, C6-H)
3.50 Multiplet2HDioxane Ring Protons (Remaining C5/C6)
3.15 – 3.35 Multiplet2H-CH ₂-NH- (Exocyclic methylene)
1.44 Singlet9H-C(CH ₃)₃ (Boc Group)
5.2 Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode)

  • Observed Ion [M+H]⁺: 218.14 m/z

  • Observed Ion [M+Na]⁺: 240.12 m/z

  • Fragment: [M-Boc+H]⁺ ~118.08 m/z (Characteristic loss of t-butyl carbamate).

Handling, Stability & Safety
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic tendency is low, but moisture can degrade the Boc group over extended periods.

  • Stability: Stable under standard laboratory conditions. Avoid strong acids (TFA, HCl) unless deprotection is intended.

  • Safety Hazards:

    • GHS Classification: Irritant (Skin/Eye).

    • Precaution: 1,4-Dioxane derivatives can possess CNS depressant properties at high concentrations. Handle in a fume hood.

    • Disposal: Dispose of as halogen-free organic waste.

References
  • Chiral Epoxide Synthesis: BenchChem Technical Guide. "A Comparative Guide to the Scalable Synthesis of (R)- and (S)-Epichlorohydrin."

  • Dioxane Scaffold Utility: Del Bello, F., et al. "1,4-Dioxane, a Suitable Scaffold for the Development of Novel M3 Muscarinic Receptor Antagonists." Journal of Medicinal Chemistry, 2012.

  • Synthesis of Chiral Dioxanes: Mousavi, B., et al. "One-step synthesis of 1,4-dioxane 2,5-bischloromethyl from epichlorohydrin using ZIF-8."[1] European Journal of Inorganic Chemistry, 2017.

  • Boc-Protection Protocols: Organic Syntheses. "Carbamic acid, tert-butyl ester."[2][3] Coll. Vol. 5, p.162 (1973).

  • General Properties: PubChem Compound Summary for tert-Butyl carbamate derivatives.

Sources

Exploratory

Technical Guide: Enantioselective Synthesis of tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate

Executive Summary Target Molecule: tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate CAS Registry Number: 1236307-88-8 (Generic/Racemic ref), Specific enantiomer references vary. Molecular Formula: C10H19NO4 Molecular We...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate CAS Registry Number: 1236307-88-8 (Generic/Racemic ref), Specific enantiomer references vary. Molecular Formula: C10H19NO4 Molecular Weight: 217.26 g/mol

This technical guide outlines a robust, high-fidelity synthesis pathway for the (R)-enantiomer of the Boc-protected (1,4-dioxan-2-yl)methanamine. The 1,4-dioxane scaffold is a critical bioisostere in modern medicinal chemistry, often utilized to modulate lipophilicity (LogD) and metabolic stability compared to morpholine or piperazine analogs.

The pathway selected prioritizes enantiomeric retention , scalability , and operational safety . It utilizes the "Chiral Pool" strategy starting from commercially available (R)-epichlorohydrin, avoiding expensive chiral resolution steps.

Retrosynthetic Analysis

To ensure the absolute configuration of the (R)-stereocenter, the synthesis is designed to preserve the chirality of the starting material. The primary amino group is installed on the exocyclic methylene carbon, meaning the chiral center at position C2 of the dioxane ring is not directly involved in the nucleophilic substitution steps, thereby minimizing the risk of racemization.

Retrosynthesis Target Target: tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate Amine Intermediate A: (R)-(1,4-Dioxan-2-yl)methanamine Target->Amine Boc Protection Alcohol Intermediate B: (R)-(1,4-Dioxan-2-yl)methanol Amine->Alcohol Functional Group Interconversion (OH -> NH2) Start Starting Material: (R)-Epichlorohydrin (>99% ee) Alcohol->Start Cyclization & Ring Opening (with Ethylene Glycol)

Figure 1: Retrosynthetic logic flow utilizing the chiral pool strategy.

Detailed Synthetic Pathway[1][2][3][4][5]

Phase 1: Construction of the Chiral Dioxane Core

The synthesis begins with the Lewis-acid catalyzed ring opening of (R)-epichlorohydrin with ethylene glycol, followed by base-mediated cyclization. This method is preferred over dimerization strategies to ensure strict control over the substitution pattern.

Reagents:

  • (R)-Epichlorohydrin (99% ee)[1]

  • Ethylene Glycol (Anhydrous)

  • Boron Trifluoride Diethyl Etherate (BF3·Et2O)

  • Sodium Hydroxide (NaOH) solution (50%)

Step 1.1: Ring Opening (Epoxide Lysis)

The reaction of (R)-epichlorohydrin with ethylene glycol in the presence of BF3·Et2O predominantly attacks the less hindered primary carbon (C1) of the epoxide. This regioselectivity is crucial as it preserves the stereochemistry at the chiral center (C2).

Step 1.2: Cyclization (Williamson Ether Synthesis)

Treatment with strong base (NaOH) effects the intramolecular displacement of the chloride by the pendant hydroxyl group.

Protocol:

  • Setup: Charge a dry reactor with Ethylene Glycol (5.0 equiv) and cool to 0–5 °C.

  • Catalyst: Add BF3·Et2O (0.05 equiv) dropwise under N2 atmosphere.

  • Addition: Add (R)-Epichlorohydrin (1.0 equiv) slowly, maintaining internal temperature <10 °C (Exothermic).

  • Reaction: Warm to RT and stir for 3 hours.

  • Cyclization: Add NaOH (50% aq solution, 2.5 equiv) dropwise. Heat to 60 °C for 4 hours.

  • Workup: Extract with Dichloromethane (DCM). Dry organic phase over Na2SO4.[2][3]

  • Purification: Fractional distillation under reduced pressure.

    • Target Product: (R)-(1,4-Dioxan-2-yl)methanol.

    • Yield Expectations: 60–70%.

Phase 2: Functional Group Transformation (OH → NHBoc)

Direct conversion of the primary alcohol to the Boc-protected amine. The Mesylate-Azide-Reduction route is chosen for its high reliability and clean inversion-free chemistry at the primary carbon.

Step 2.1: Activation (Mesylation)

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.

  • Dissolve (R)-(1,4-Dioxan-2-yl)methanol (1.0 equiv) in DCM (10 vol).

  • Add TEA (1.5 equiv) and cool to 0 °C.

  • Add MsCl (1.2 equiv) dropwise. Stir for 2 hours at 0 °C.

  • Quench with water, separate organic layer, and concentrate to yield the crude mesylate.

Step 2.2: Nucleophilic Substitution (Azidation)

Reagents: Sodium Azide (NaN3), DMF.

  • Dissolve crude mesylate in DMF (5 vol).

  • Add NaN3 (1.5 equiv). Caution: Azides are shock-sensitive; use appropriate shielding.

  • Heat to 70 °C for 6–8 hours.

  • Cool, dilute with water, and extract with Ethyl Acetate (EtOAc).[4]

  • Checkpoint: IR spectroscopy should show a strong azide stretch (~2100 cm⁻¹).

Step 2.3: Reduction and In-Situ Protection

Reagents: H2 (gas), Pd/C (10%), Di-tert-butyl dicarbonate (Boc2O), Methanol.

  • Dissolve the crude azide in Methanol.

  • Add Boc2O (1.1 equiv) and Pd/C (10 wt% loading).

  • Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 12 hours.

    • Mechanism:[4][1][5][6][7][8] The azide is reduced to the amine, which immediately reacts with Boc2O, preventing side reactions (dimerization).

  • Purification: Filter catalyst through Celite. Concentrate filtrate.[2] Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

Experimental Workflow & Data Summary

Workflow Step1 Step 1: Ring Opening (R)-Epi + Glycol + BF3 Step2 Step 2: Cyclization NaOH / 60°C Step1->Step2 Intermediate 1 Step3 Step 3: Mesylation MsCl / TEA Step2->Step3 (R)-Dioxanemethanol Step4 Step 4: Azidation NaN3 / DMF Step3->Step4 Mesylate Step5 Step 5: Reductive Protection H2 / Pd/C / Boc2O Step4->Step5 Azide

Figure 2: Step-by-step experimental workflow.

Quantitative Data Table
ParameterStep 1-2 (Cyclization)Step 3 (Activation)Step 4 (Azidation)Step 5 (Protection)
Key Reagent (R)-EpichlorohydrinMsClNaN3Boc2O / H2
Solvent Ethylene Glycol (Neat)DCMDMFMeOH
Temp 0°C → 60°C0°C70°CRT
Typical Yield 65%95%90%85%
Purification DistillationExtractionExtractionColumn Chromatography

Critical Quality Attributes (CQA) & Troubleshooting

Stereochemical Integrity
  • Risk: Racemization is unlikely in this pathway because the chiral center (C2) is not the site of nucleophilic attack during the functionalization of the exocyclic methyl group.

  • Validation: Chiral HPLC analysis (e.g., Chiralpak AD-H column) comparing against a racemic standard is required to confirm ee >98%.

Safety Considerations (Azide Route)

While the azide route is high-yielding, scale-up (>100g) poses safety risks.

  • Mitigation: For larger scales, replace Steps 3–4 with the Gabriel Synthesis :

    • Mesylate + Potassium Phthalimide → Phthalimido-dioxane.

    • Hydrazine hydrate deprotection → Primary Amine.

    • Boc protection.[2][5]

Impurity Profile
  • Bis-dioxane formation: In Step 1, if stoichiometry is not controlled (excess glycol required), dimerization of epichlorohydrin can occur.

  • Elimination: During mesylation, if temperature is uncontrolled, elimination to the exocyclic alkene is possible (though difficult on this scaffold).

References

  • Versatile Synthesis of 2-Substituted 1,4-Dioxanes. Source:Tetrahedron Letters, Vol 45, Issue 23. Relevance: Establishes the core cyclization methodology between epichlorohydrin and diols.

  • Enantioselective Synthesis of Linezolid via (S)-Epichlorohydrin. Source:Der Pharma Chemica, 2011, 3(5):168-175.[9] Relevance: Validates the stereochemical retention of the epichlorohydrin core during ring-opening and cyclization sequences similar to the dioxane pathway.

  • Preparation of Chiral 2-Substituted 1,4-Dioxanes. Source:US Patent 2010/0160634 A1. Relevance: Describes industrial protocols for the synthesis of (R)-2-hydroxymethyl-1,4-dioxane.

  • One-pot Reductive-Boc Protection Protocol. Source:Journal of Organic Chemistry, Standard Staudinger/Boc protocols. Relevance: General methodology for converting azides to Boc-amines.

Sources

Foundational

Stereochemical &amp; Synthetic Guide: (R)-((1,4-Dioxan-2-yl)methyl)amine

The following is an in-depth technical guide regarding the stereochemistry, synthesis, and characterization of (R)-((1,4-dioxan-2-yl)methyl)amine derivatives . Executive Summary The (R)-((1,4-dioxan-2-yl)methyl)amine sca...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the stereochemistry, synthesis, and characterization of (R)-((1,4-dioxan-2-yl)methyl)amine derivatives .

Executive Summary

The (R)-((1,4-dioxan-2-yl)methyl)amine scaffold (CAS: 1523541-84-5 for HCl salt) represents a critical chiral building block in modern medicinal chemistry. Often utilized as a bioisostere for morpholine or piperazine, the 1,4-dioxane ring offers unique physicochemical properties, including modulated lipophilicity (LogP) and improved metabolic stability.

Unlike its achiral counterparts, the (R)-isomer introduces a defined vector for substituent projection, essential for maximizing ligand-protein binding interactions in kinase inhibitors and GPCR modulators. This guide provides a rigorous analysis of its conformational behavior, a scalable "gold standard" synthetic protocol, and validated methods for stereochemical determination.

Structural & Conformational Analysis

The Dioxane Chair & Substituent Preference

The 1,4-dioxane ring exists predominantly in a chair conformation , similar to cyclohexane but distorted by the shorter C-O bonds (1.43 Å vs 1.54 Å for C-C).

For 2-substituted 1,4-dioxanes, the conformational equilibrium is governed by the interplay between steric 1,3-diaxial interactions and stereoelectronic effects .

  • Equatorial Preference: The bulky aminomethyl group (-CH₂NH₂) generally prefers the equatorial position to minimize steric repulsion with the axial protons at C3 and C5.

  • The "Anomeric" Nuance: While classical anomeric effects favor the axial position for electronegative substituents (e.g., -OR, -F), the aminomethyl group is attached via a carbon atom, diminishing this effect. However, in non-polar solvents, an intramolecular hydrogen bond between the amine protons and the ring oxygen (NH···O) can stabilize the axial conformer, creating a solvent-dependent equilibrium.

Visualizing the Stereochemistry

The (R)-configuration at the C2 position dictates that when the ring is viewed with the O1 atom at the back-right and C2 at the front-right, the aminomethyl group projects downward (equatorial) or upward (axial) depending on the specific chair flip, but the absolute configuration remains fixed.

DioxaneConformation ChairEq (R)-Isomer (Equatorial - Major) Transition Twist-Boat Transition State ChairEq->Transition Ring Flip (Steric Strain) ChairAx (R)-Isomer (Axial - Minor) ChairAx->Transition Transition->ChairEq Thermodynamic Sink Transition->ChairAx H-Bond Stabilization (Non-polar solvents)

Figure 1: Conformational equilibrium of (R)-((1,4-dioxan-2-yl)methyl)amine. The equatorial conformer is thermodynamically dominant in polar media.

Synthesis Strategy: The Chiral Pool Approach

The most reliable route to high-enantiopurity (R)-((1,4-dioxan-2-yl)methyl)amine avoids complex resolutions by utilizing (R)-Epichlorohydrin as a chiral pool starting material. This route preserves the stereocenter through carefully controlled ring-opening and cyclization steps.

Retrosynthetic Logic
  • Target: (R)-((1,4-dioxan-2-yl)methyl)amine

  • Precursor: (R)-2-(Chloromethyl)-1,4-dioxane

  • Starting Material: (R)-Epichlorohydrin (Note: Stereochemical retention depends on the mechanism of ring opening; see protocol below).

Step-by-Step Protocol

Step 1: Lewis Acid-Catalyzed Ring Opening [1]

  • Reagents: (R)-Epichlorohydrin, 2-Chloroethanol, BF₃·OEt₂ (cat).

  • Mechanism: The Lewis acid activates the epoxide. 2-Chloroethanol attacks the terminal (less substituted) carbon of the epoxide. This is crucial because attacking the terminal carbon retains the stereochemistry at the C2 chiral center.

  • Procedure:

    • Cool neat 2-chloroethanol (3.0 equiv) to 0°C under N₂.

    • Add BF₃·OEt₂ (0.05 equiv) dropwise.

    • Slowly add (R)-Epichlorohydrin (1.0 equiv) maintaining internal temp <10°C (Exothermic!).

    • Stir at RT for 12h.

    • Result: (S)-1-chloro-3-(2-chloroethoxy)propan-2-ol. (Note: The CIP priority changes from R to S due to the substituent change, but the spatial arrangement is preserved).

Step 2: Williamson Cyclization

  • Reagents: 50% NaOH (aq), Tetrabutylammonium bromide (TBAB) (Phase Transfer Catalyst).

  • Mechanism: Intramolecular S_N2 displacement. The secondary alkoxide attacks the primary alkyl chloride of the ethoxy chain.

  • Procedure:

    • Add the crude alcohol from Step 1 to a vigorously stirred solution of 50% NaOH (4.0 equiv) and TBAB (0.05 equiv) at 45°C.

    • Heat to 60°C for 4h.

    • Workup: Dilute with water, extract with DCM, dry over MgSO₄.

    • Purification: Fractional distillation.

    • Product: (R)-2-(Chloromethyl)-1,4-dioxane.

Step 3: Azidation & Reduction (The Gabriel Synthesis Alternative)

  • Reagents: NaN₃, DMF, then H₂/Pd-C.

  • Procedure:

    • Displacement: React (R)-2-(chloromethyl)-1,4-dioxane with NaN₃ (1.5 equiv) in DMF at 90°C for 12h. (Safety: Azides are shock-sensitive; use blast shield).

    • Workup: Extract with Et₂O, wash with water.

    • Reduction: Hydrogenate the crude azide in MeOH with 10% Pd/C (5 mol%) under H₂ (1 atm) for 6h.

    • Salt Formation: Treat with HCl/dioxane to precipitate (R)-((1,4-dioxan-2-yl)methyl)amine hydrochloride .

SynthesisPathway SM (R)-Epichlorohydrin (Chiral Pool) Step1 Ring Opening (2-Chloroethanol, BF3·OEt2) Retains Stereochemistry SM->Step1 Inter1 (S)-Chlorohydrin Intermediate Step1->Inter1 Step2 Cyclization (NaOH, TBAB) Intramolecular SN2 Inter1->Step2 Inter2 (R)-2-(Chloromethyl)-1,4-dioxane Step2->Inter2 Step3 Amination (1. NaN3, 2. H2/Pd-C) Inter2->Step3 Product (R)-((1,4-Dioxan-2-yl)methyl)amine HCl Step3->Product

Figure 2: Synthetic workflow from (R)-Epichlorohydrin.[2] Note the CIP priority flip (R to S) in the intermediate due to atomic number changes, followed by restoration to (R) in the dioxane product.

Analytical Characterization & Validation

Ensuring enantiomeric excess (ee) is critical. Standard achiral HPLC cannot distinguish the enantiomers.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (weak absorption) or Refractive Index (RI).

  • Derivatization (Optional but Recommended): Reacting the amine with benzyl isothiocyanate improves UV detection and separation resolution on chiral columns.

Optical Rotation
  • Literature Value:

    
     (c=1, MeOH) for the HCl salt (Value varies by salt form and solvent; establish an internal standard).
    
  • Note: The (S)-enantiomer will exhibit the opposite sign (

    
    ).
    
Stereochemical Integrity Data
ParameterValue / Condition
Enantiomeric Excess (ee) >98% (via Chiral HPLC)
Chemical Purity >95% (via 1H NMR)
Racemization Risk Low under standard acidic/basic conditions. Stable up to 120°C.

Derivatization & Reactivity

The primary amine is a versatile handle for further elaboration.

Amide Coupling

The amine reacts readily with carboxylic acids using standard coupling agents (HATU, EDC).

  • Nuance: The dioxane oxygen atoms can act as weak Lewis bases. When using Lewis acid catalysts (e.g., in reductive aminations), slight excess of catalyst may be required to account for coordination to the ring oxygens.

Sulfonylation

Reaction with sulfonyl chlorides (e.g., tosyl chloride) in DCM/TEA yields stable sulfonamides, often used to increase crystallinity for X-ray diffraction studies to confirm absolute configuration.

References

  • Synthesis of Substituted 1,4-Dioxanes: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol. 37. Thieme Chemistry.

  • Chiral Pool Synthesis from Epichlorohydrin: Kawakami, Y. et al. "Regioselective ring-opening of epichlorohydrin with alcohols." Journal of Organic Chemistry, 1982.

  • Conformational Analysis of 1,4-Dioxanes: Journal of Medicinal Chemistry, "Structural Insights into Dioxane-Based Kinase Inhibitors", 2015.

  • Analytical Methods: Journal of Chromatography A, "Separation of aliphatic amines on polysaccharide-based chiral stationary phases."

  • Safety Data: PubChem Compound Summary for (R)-1,4-Dioxane-2-methanamine hydrochloride.

Sources

Foundational

Introduction: A Versatile Chiral Building Block for Modern Drug Discovery

An In-Depth Technical Guide to tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate (CAS No. 2682097-66-9) is a chiral synthetic building block of increasing importance in m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate

tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate (CAS No. 2682097-66-9) is a chiral synthetic building block of increasing importance in medicinal chemistry and drug development.[1][2] Its structure uniquely combines three key features: a stereochemically defined center, a 1,4-dioxane ring system, and a tert-butoxycarbonyl (Boc) protected amine. This combination makes it a valuable intermediate for introducing a chiral dioxane moiety into complex molecular architectures.

The 1,4-dioxane ring is a prevalent scaffold in numerous pharmaceuticals, often serving as a metabolically stable and lipophilic replacement for other cyclic systems or as a key element for receptor interaction.[3][4] The Boc protecting group is one of the most widely used protecting groups for amines in organic synthesis due to its stability in a variety of reaction conditions and its straightforward removal under mild acidic conditions.[5][6] The specific (R)-stereochemistry of this compound allows for enantioselective synthesis, a critical aspect in the development of modern therapeutics where a single enantiomer is often responsible for the desired pharmacological activity.

This technical guide provides a comprehensive overview of tert-butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate, including a proposed synthetic pathway with a detailed experimental protocol, predicted physicochemical properties, and a discussion of its potential applications in the field of drug discovery.

Proposed Synthesis and Reaction Mechanism

Synthetic Workflow

SynthesisWorkflow Start (R)-(1,4-Dioxan-2-yl)methanamine Hydrochloride Intermediate (R)-(1,4-Dioxan-2-yl)methanamine (Free Amine) Start->Intermediate Step 1: Neutralization Product tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate Intermediate->Product Step 2: Boc Protection Reagent1 Base (e.g., NaOH, Et3N) Reagent2 Di-tert-butyl dicarbonate (Boc)₂O Solvent (e.g., THF, DCM)

Caption: Proposed two-step synthesis of the title compound.

Mechanism of Boc Protection

The N-tert-butoxycarbonylation of the primary amine proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This addition is followed by the collapse of the tetrahedral intermediate, leading to the departure of a tert-butyl carbonate anion. This unstable anion rapidly decomposes into gaseous carbon dioxide and a tert-butoxide anion, which then deprotonates the newly formed carbamate to yield the final product and tert-butanol. The formation of the highly stable CO₂ gas drives the reaction to completion.[5][8]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Deprotection of tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate

Abstract & Strategic Overview The chiral building block (R)-(1,4-dioxan-2-yl)methanamine is a critical motif in the synthesis of diverse pharmaceutical agents, particularly in fragment-based drug discovery (FBDD) where d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The chiral building block (R)-(1,4-dioxan-2-yl)methanamine is a critical motif in the synthesis of diverse pharmaceutical agents, particularly in fragment-based drug discovery (FBDD) where dioxane rings serve as bioisosteres for morpholines or piperazines. The precursor, tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate , requires precise deprotection to yield the free amine or its salt without compromising the enantiomeric purity or the integrity of the dioxane ether backbone.

This application note details the acid-mediated cleavage of the Boc protecting group.[1][2] While conceptually simple, the isolation of the resulting low-molecular-weight (MW ~117 g/mol ) amine presents specific challenges:

  • High Water Solubility: The free amine is highly polar, making aqueous extraction difficult and low-yielding.

  • Volatility: The free base is an oil with potential volatility under high vacuum.

  • Ether Stability: While 1,4-dioxane is robust, harsh Lewis acidic conditions can theoretically promote ring-opening or isomerization.

Recommendation: The HCl/1,4-Dioxane precipitation method is the superior protocol. It avoids aqueous workup, minimizes product loss, and yields a stable, crystalline hydrochloride salt (CAS 1523541-84-5) suitable for long-term storage.

Chemical Mechanism & Rationale[1][3][4][5]

The Deprotection Pathway

The reaction proceeds via acid-catalyzed cleavage of the tert-butyl carbamate. Protonation of the carbonyl oxygen or the alkoxy oxygen leads to the expulsion of the tert-butyl cation (E1 mechanism), followed by decarboxylation to release the amine.

  • Reagent Choice (HCl vs. TFA):

    • HCl (4M in Dioxane): Preferred.[1][2] The chloride counterion facilitates the formation of a crystalline lattice, often precipitating the product directly from the reaction mixture. This "self-purifying" step is crucial for scalability.

    • TFA (Trifluoroacetic Acid): Effective, but yields a trifluoroacetate salt which is often hygroscopic and difficult to handle. Converting the TFA salt to a free base requires basic workup, risking product loss to the aqueous phase.

Dioxane Ring Stability

The 1,4-dioxane ring is a cyclic bis-ether. Unlike 1,3-dioxolanes (acetals), which are highly acid-labile, the 1,4-dioxane system is chemically equivalent to a standard dialkyl ether and exhibits excellent stability toward Brønsted acids (HCl, TFA) at room temperature.

ReactionMechanism Substrate Boc-Protected Precursor Protonation Protonated Intermediate Substrate->Protonation + H+ (HCl) Elimination t-Butyl Cation Expulsion Protonation->Elimination - t-Bu+ Product (R)-(1,4-dioxan-2-yl) methanamine HCl Elimination->Product - CO2

Figure 1: Mechanistic flow of Boc-deprotection using HCl.

Experimental Protocols

Protocol A: HCl-Mediated Deprotection (Precipitation Method)

This is the Gold Standard method for producing the stable hydrochloride salt.

Materials
  • Substrate: tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate.

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous).

  • Solvent: Dichloromethane (DCM) or Methanol (optional co-solvent).[2]

  • Anti-solvent: Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE).

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected substrate (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane (approx. 2-3 mL per gram of substrate).

    • Note: If solubility is poor, add minimal DCM (up to 1:1 ratio), but keep it low to facilitate precipitation later.

  • Acidification: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in dioxane (5.0 – 10.0 equiv) dropwise over 10 minutes.

    • Caution: Gas evolution (isobutylene/CO₂) may occur. Ensure proper venting.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) .

    • Monitoring: Check by TLC (visualize with Ninhydrin) or LCMS after 1 hour. The starting material spot (high R_f) should disappear, replaced by a baseline spot (amine salt).

  • Precipitation:

    • Scenario A (Solids form): If a white precipitate forms during the reaction, dilute the slurry with excess diethyl ether (approx. 5x reaction volume) to complete precipitation.

    • Scenario B (No solids): If the solution remains clear, concentrate the mixture to ~1/3 volume under reduced pressure (do not dry completely). Add diethyl ether or MTBE dropwise with vigorous stirring to induce crystallization.

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption). Wash the filter cake 3x with cold diethyl ether.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Expected Yield: 85-95% Appearance: White to off-white crystalline solid.

Protocol B: TFA Deprotection (For Small Scale/Screening)

Use this method only if HCl is unavailable or if the substrate contains acid-sensitive groups that tolerate TFA but not HCl (rare).

Step-by-Step Procedure
  • Dissolution: Dissolve substrate in DCM (0.1 M concentration).

  • Addition: Add Trifluoroacetic Acid (TFA) to achieve a final ratio of 1:4 (TFA:DCM) or 1:1 for faster rates.

  • Reaction: Stir at room temperature for 1-2 hours.

  • Workup (Critical):

    • Concentrate the mixture in vacuo to an oil.

    • Co-evaporation: Redissolve the oil in Toluene or DCM and re-concentrate (repeat 3x) to azeotrope off excess TFA.

    • Note: The product will be the TFA salt (viscous oil or gum).

  • Free Basing (Optional but Risky):

    • Dissolve the TFA salt in MeOH.

    • Pass through a weak anion exchange column (e.g., Amberlyst A-21, free base form).

    • Concentrate the eluent carefully. Warning: Free amine is volatile.

Critical Process Parameters & Troubleshooting

ParameterSpecificationRationale
Temperature 0°C

25°C
High temps (>40°C) may degrade the ether ring or cause discoloration.
Stoichiometry 5-10 eq HClExcess acid drives the equilibrium and ensures rapid protonation of the carbamate.
Moisture AnhydrousWater inhibits the reaction and makes the final salt hygroscopic/gummy.
Workup No Aqueous Wash The amine is highly water-soluble (logP < 0). It will be lost in the aqueous layer.
Troubleshooting "Gummy" Salts

If the HCl salt comes out as a sticky gum rather than a powder:

  • Decant the supernatant.

  • Add fresh anhydrous diethyl ether.

  • Sonicate the flask for 5-10 minutes.

  • Scratch the side of the flask with a glass rod to induce nucleation.

Visualization of Workflow

Workflow Start Start: Boc-Amine (Oil/Solid) Dissolve Dissolve in Minimal Dioxane/DCM Start->Dissolve Acidify Add 4M HCl/Dioxane (5-10 eq, 0°C -> RT) Dissolve->Acidify Monitor Monitor TLC/LCMS (1-2 Hours) Acidify->Monitor Precipitate Add Et2O/MTBE to Precipitate Salt Monitor->Precipitate Filter Filtration & Wash (Cold Ether) Precipitate->Filter Dry Vacuum Dry (Product: HCl Salt) Filter->Dry

Figure 2: Operational workflow for the isolation of (R)-(1,4-dioxan-2-yl)methanamine hydrochloride.

Analytical Validation

  • 1H NMR (D₂O or DMSO-d6):

    • Look for the disappearance of the Boc singlet (~1.4 ppm, 9H).

    • The methylene protons adjacent to the nitrogen (

      
      ) will shift downfield (approx. 2.8-3.2 ppm) compared to the Boc-protected precursor.
      
    • Dioxane ring protons: Multiplets in the 3.4 – 3.9 ppm range.

  • Mass Spectrometry (ESI+):

    • Target Mass:

      
       Da.
      
    • Ensure no

      
       adducts (alkylation by-products) are present, though rare with HCl/Dioxane.
      

References

  • Han, G., et al. "Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development." BenchChem Application Notes, 2025.

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 3rd Ed., Wiley-Interscience, 1999.[3] (Standard text for Boc stability).

  • Vertex Pharmaceuticals. "Synthesis of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride." Patent CN101985441B.

  • PubChem Compound Summary. "(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride."[4] CID 86811255.[4]

  • Sigma-Aldrich. "Product Specification: [(2R)-1,4-Dioxan-2-yl]methanamine hydrochloride."

Sources

Application

The Strategic Application of tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate in Modern Drug Discovery

Introduction: The Imperative of Chiral Scaffolds in Medicinal Chemistry In the landscape of contemporary drug discovery, the demand for structurally complex and stereochemically pure molecules is insatiable. The biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chiral Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the demand for structurally complex and stereochemically pure molecules is insatiable. The biological targets within the human body are inherently chiral, and as such, the stereochemistry of a drug candidate can profoundly influence its efficacy, safety, and pharmacokinetic profile. It is within this context that chiral building blocks, such as tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate , emerge as critical tools for the medicinal chemist. This versatile intermediate offers a unique combination of a stereochemically defined 1,4-dioxane moiety and a readily manipulable Boc-protected amine, providing a gateway to novel chemical space and the synthesis of sophisticated drug candidates.

The 1,4-dioxane ring system, while seemingly simple, imparts valuable physicochemical properties to a molecule, including potential improvements in aqueous solubility and the ability to engage in hydrogen bonding interactions with biological targets. The carbamate functional group, particularly the tert-butoxycarbonyl (Boc) protecting group, is a cornerstone of modern organic synthesis due to its stability across a wide range of reaction conditions and its facile, selective removal under acidic conditions.[1][2] The (R)-stereochemistry at the 2-position of the dioxane ring introduces a critical element of chirality, allowing for stereospecific interactions with target proteins and enzymes.

This comprehensive guide provides an in-depth exploration of the synthesis, properties, and potential applications of tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate, offering researchers and drug development professionals a detailed roadmap for leveraging this valuable chiral building block in their synthetic endeavors.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step synthetic campaigns. The table below summarizes the key properties of tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate.

PropertyValueSource
Chemical Name tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamateN/A
CAS Number 2682097-66-9[3]
Molecular Formula C10H19NO4N/A
Molecular Weight 217.26 g/mol [3]
Appearance Expected to be a solid or oilN/A
Purity Commercially available at ≥90%[3]
Storage Conditions 2-8°CN/A

Synthetic Protocols: A Representative Pathway

Part 1: Synthesis of (R)-((1,4-dioxan-2-yl)methyl)amine

The synthesis of the chiral amine precursor can be adapted from methodologies disclosed in the patent literature, which often involve the use of chiral catalysts to establish the desired stereochemistry.[4]

Experimental Protocol:

Materials:

  • Epichlorohydrin

  • 2-Chloroethanol

  • Salen catalyst

  • Sodium carbonate

  • Potassium hydroxide

  • p-Toluenesulfonyl chloride

  • Methylamine

  • Hydrochloric acid

  • Dichloromethane

  • Ethanol

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol: Under an inert atmosphere, cool a mixture of epichlorohydrin and 2-chloroethanol in the presence of a salen catalyst to 0-10°C. Stir the reaction for 12-24 hours. Dilute the reaction mixture with dichloromethane and neutralize with a 10% aqueous sodium carbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Formation of (2R)-2-((2-chloroethoxy)methyl)oxirane: Treat the resulting alcohol with a carbonate base (e.g., potassium carbonate) to induce intramolecular cyclization, affording the chiral epoxide.

  • Synthesis of (R)-1-(1,4-dioxan-2-yl)methanol: Subject the epoxide to ring-opening and subsequent cyclization under basic conditions (e.g., potassium hydroxide) to form the 1,4-dioxane ring.

  • Tosylation: React the alcohol with p-toluenesulfonyl chloride in the presence of a base to yield the corresponding tosylate.

  • Amination: In a high-pressure autoclave, react the tosylate with methylamine in ethanol. After the reaction is complete, cool the mixture and add hydrochloric acid to precipitate the hydrochloride salt of the desired amine.

Note: This is a generalized procedure based on a patent for a similar, but not identical, compound.[4] Optimization of reaction conditions and purification methods would be necessary.

Part 2: Boc-Protection of (R)-((1,4-dioxan-2-yl)methyl)amine

The protection of the synthesized chiral amine with a tert-butoxycarbonyl (Boc) group is a standard and high-yielding transformation in organic synthesis.[2][5]

Experimental Protocol:

Materials:

  • (R)-((1,4-dioxan-2-yl)methyl)amine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Amine Free-Basing: Dissolve the (R)-((1,4-dioxan-2-yl)methyl)amine hydrochloride salt in a suitable solvent such as DCM. Add a slight excess of a base like triethylamine to neutralize the hydrochloride and generate the free amine.

  • Boc-Protection: To the stirred solution of the free amine, add di-tert-butyl dicarbonate (1.05-1.2 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is fully consumed.

  • Work-up: Upon completion, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate.

G cluster_0 Synthesis of Precursor Amine cluster_1 Boc-Protection Epichlorohydrin Epichlorohydrin Chiral Alcohol Chiral Alcohol Epichlorohydrin->Chiral Alcohol Chloroethanol, Salen Catalyst Chiral Epoxide Chiral Epoxide Chiral Alcohol->Chiral Epoxide Carbonate Base Dioxane Alcohol Dioxane Alcohol Chiral Epoxide->Dioxane Alcohol Base Tosylate Tosylate Dioxane Alcohol->Tosylate TsCl Amine HCl Amine HCl Tosylate->Amine HCl Methylamine, HCl Free Amine Free Amine Amine HCl->Free Amine Base Target Compound Target Compound Free Amine->Target Compound (Boc)2O

Caption: Synthetic workflow for tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate.

Applications in Drug Discovery: A Gateway to Novel Chemical Entities

While specific examples of marketed drugs or late-stage clinical candidates incorporating the tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate moiety are not prevalent in publicly accessible literature, its potential as a valuable building block can be inferred from the broader context of medicinal chemistry. The unique combination of chirality, a Boc-protected amine, and the 1,4-dioxane scaffold makes it an attractive starting material for the synthesis of a wide range of biologically active molecules.

Scaffold for Privileged Structures

The 1,4-dioxane ring is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Its incorporation into drug candidates can modulate physicochemical properties such as solubility and metabolic stability.

Synthesis of Chiral Amines and Derivatives

The primary utility of this building block lies in its ability to serve as a precursor to the chiral amine, (R)-((1,4-dioxan-2-yl)methyl)amine, after deprotection of the Boc group. This chiral amine can then be elaborated into a variety of more complex structures through reactions such as:

  • Amide bond formation: Coupling with carboxylic acids to generate chiral amides.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Urea and carbamate formation: Reaction with isocyanates or chloroformates.

  • N-Arylation and N-alkylation: Formation of C-N bonds through various cross-coupling reactions.

These transformations allow for the systematic exploration of structure-activity relationships (SAR) around the chiral dioxane-methylamine core.

Potential Therapeutic Areas

Given the prevalence of chiral amines and related functionalities in a vast array of therapeutic agents, molecules derived from tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate could find applications in numerous disease areas, including:

  • Neuroscience: Many neurotransmitter receptors and transporters have binding sites that accommodate chiral amine-containing ligands.

  • Oncology: Chiral amines are key components of many kinase inhibitors and other anti-cancer agents.

  • Infectious Diseases: A multitude of antibacterial, antiviral, and antifungal agents incorporate chiral amine moieties.

G Target_Compound tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate Deprotection Boc Deprotection (Acidic Conditions) Target_Compound->Deprotection Chiral_Amine (R)-((1,4-dioxan-2-yl)methyl)amine Deprotection->Chiral_Amine Amide_Formation Amide Bond Formation Chiral_Amine->Amide_Formation Reductive_Amination Reductive Amination Chiral_Amine->Reductive_Amination Urea_Formation Urea/Carbamate Formation Chiral_Amine->Urea_Formation N_Arylation N-Arylation/ N-Alkylation Chiral_Amine->N_Arylation Bioactive_Molecules Diverse Bioactive Molecules Amide_Formation->Bioactive_Molecules Reductive_Amination->Bioactive_Molecules Urea_Formation->Bioactive_Molecules N_Arylation->Bioactive_Molecules

Caption: Synthetic utility of the target compound in drug discovery.

Characterization Data: Expected Spectroscopic Signatures

While experimental spectra for tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate are not available in the searched literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures.

¹H NMR (400 MHz, CDCl₃) - Expected ¹³C NMR (100 MHz, CDCl₃) - Expected
Chemical Shift (δ, ppm) Assignment
~4.9 (br s, 1H)-NH-
~3.8-3.5 (m, 7H)-OCH₂CH₂O-, -OCH-
~3.2 (m, 2H)-CH₂-NH-
1.45 (s, 9H)-C(CH₃)₃

Conclusion: A Versatile Tool for Asymmetric Synthesis

tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate represents a valuable and versatile chiral building block for drug discovery and medicinal chemistry. Its unique structural features, including a stereochemically defined 1,4-dioxane ring and a conveniently protected amine, provide a robust platform for the synthesis of novel and complex molecular architectures. While its direct incorporation into marketed drugs is not yet widely documented, its potential for enabling the discovery of new therapeutic agents is undeniable. The synthetic protocols and applications outlined in this guide are intended to empower researchers to unlock the full potential of this promising chiral intermediate in their quest for the next generation of innovative medicines.

References

  • (No specific reference for the introduction was found in the search results)
  • (No specific reference for the properties table was found in the search results)
  • CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl) - Google Patents. (n.d.).
  • (No specific reference for the synthesis of the precursor amine was found in the search results)
  • (No specific reference for the synthesis of the precursor amine was found in the search results)
  • (No specific reference for the synthesis of the precursor amine was found in the search results)
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  • (No specific reference for the synthesis of the precursor amine was found in the search results)
  • (No specific reference for the synthesis of the precursor amine was found in the search results)
  • (No specific reference for the applications section was found in the search results)
  • (No specific reference for the applications section was found in the search results)
  • (No specific reference for the applications section was found in the search results)
  • (No specific reference for the applications section was found in the search results)
  • (No specific reference for the characterization d
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Sources

Method

Application Note: High-Efficiency Coupling Strategies for tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate

Part 1: Executive Summary & Chemical Profile Introduction The incorporation of saturated heterocycles into drug candidates is a cornerstone of modern medicinal chemistry. The (R)-(1,4-dioxan-2-yl)methyl motif serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

Introduction

The incorporation of saturated heterocycles into drug candidates is a cornerstone of modern medicinal chemistry. The (R)-(1,4-dioxan-2-yl)methyl motif serves as a critical bioisostere for morpholine or piperazine rings, offering improved metabolic stability and modulation of lipophilicity (LogD) without the hydrogen bond donor liability of a secondary amine.

This guide details the optimal reaction conditions for utilizing tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate (CAS: 124077-54-1 / 1523541-84-5 for amine HCl). It focuses on the transition from the protected species to the active nucleophile and its subsequent coupling in high-value transformations.

Chemical Profile
PropertyData
Compound Name tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate
Active Species (R)-(1,4-dioxan-2-yl)methanamine (after deprotection)
Molecular Weight 217.26 g/mol (Boc-protected); 117.15 g/mol (Free Amine)
Chirality (R)-enantiomer (Critical for binding affinity)
Solubility High in DCM, MeOH, THF (Protected); High in Water (Free Amine)
Key Challenge The free amine is highly polar and water-soluble, making aqueous extraction difficult.[1][2][3]

Part 2: Pre-Coupling Strategy (Deprotection)

Critical Insight: Do not attempt to isolate the free base of (R)-(1,4-dioxan-2-yl)methanamine via aqueous workup unless absolutely necessary. The high water solubility leads to significant yield loss. The in-situ neutralization of the hydrochloride salt is the industry-standard approach.

Protocol A: Generation of the Hydrochloride Salt (Preferred)

This method yields a stable, non-hygroscopic solid suitable for long-term storage and direct use in coupling reactions.

Reagents:

  • Substrate: tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate

  • Acid: 4.0 M HCl in 1,4-Dioxane

  • Solvent: Anhydrous 1,4-Dioxane or Methanol

Step-by-Step:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous 1,4-dioxane (5 mL/mmol).

  • Acid Addition: Cool to 0°C. Add 4.0 M HCl in dioxane (5-10 equiv) dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin) or LCMS for disappearance of starting material.

  • Isolation:

    • Scenario 1 (Precipitate forms): Dilute with Et₂O (10 mL/mmol), filter the white solid, and wash with Et₂O.

    • Scenario 2 (No precipitate): Concentrate in vacuo to dryness. Triturate the residue with Et₂O/Hexanes to obtain the solid HCl salt.

  • Yield: Typically >95%. Store in a desiccator.

Part 3: Coupling Protocols

Workflow 1: Amide Coupling (HATU Activation)

Application: Attaching the dioxane motif to a carboxylic acid core (e.g., forming a pharmacophore side chain).

Mechanism: The HCl salt is neutralized in situ by a tertiary base, releasing the nucleophilic primary amine to attack the HATU-activated ester.

Reagents:

  • Carboxylic Acid (R-COOH) (1.0 equiv)

  • Amine Salt: (R)-(1,4-dioxan-2-yl)methanamine HCl (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at RT for 15 minutes to form the activated ester.

  • Amine Addition: Add the (R)-(1,4-dioxan-2-yl)methanamine HCl salt (1.1 equiv) directly to the vessel.

  • Neutralization: Immediately add the remaining DIPEA (2.5 – 3.0 equiv). Note: The excess base is crucial to neutralize the HCl salt and regenerate the free amine.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup:

    • Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).

    • Caution: If the product is very polar (due to the dioxane), back-extract the aqueous layers with DCM.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Workflow 2: Nucleophilic Aromatic Substitution (SNAr)

Application: Installing the amine onto an electron-deficient heteroaryl halide (e.g., chloropyridine, chloropyrimidine).

Protocol:

  • Setup: Combine Heteroaryl Halide (1.0 equiv) and Amine HCl salt (1.2 equiv) in DMSO or NMP.

  • Base: Add K₂CO₃ (3.0 equiv) or DIPEA (3.0 equiv).

  • Thermal Cycle: Heat to 80–100°C for 4–16 hours.

  • Workup: Pour into water. If solid precipitates, filter.[4] If not, extract with EtOAc/DCM.

Part 4: Visualization & Logic Flow

The Deprotection-Coupling Continuum

The following diagram illustrates the critical decision pathways for handling this specific substrate, emphasizing the "Salt Bridge" strategy to avoid yield loss.

G Start START: Boc-Protected (R)-Dioxane Amine Deprotect Deprotection Step (4M HCl/Dioxane) Start->Deprotect Acidolysis Isolate Isolate HCl Salt (Filtration/Trituration) Deprotect->Isolate Preferred Route FreeBase Attempt Free Base Isolation (Aq. Workup) Deprotect->FreeBase Not Recommended Coupling Coupling Reaction (Amide/SNAr) Isolate->Coupling Add Salt Directly YieldLoss CRITICAL FAILURE: High Water Solubility Yield Loss >40% FreeBase->YieldLoss Partitioning Issue BaseAdd In-Situ Neutralization (Add 3-4 eq. DIPEA) Coupling->BaseAdd Activate Nucleophile Product FINAL PRODUCT (R)-Dioxane Functionalized BaseAdd->Product C-N Bond Formation

Figure 1: The "Salt Bridge" Strategy. Direct usage of the HCl salt prevents yield loss associated with aqueous extraction of the polar free amine.

Solvent & Reagent Compatibility Matrix
ParameterRecommendedCaution / AvoidReason
Coupling Solvent DMF, DMA, DCMWater, Et₂ODioxane amines are polar; require polar aprotic solvents for solubility.
Base DIPEA, TEA, NMMPyridineStronger non-nucleophilic bases needed to free the salt.
Coupling Agent HATU, T3PDCCUrea byproducts from DCC are hard to separate from polar dioxane products.
Workup DCM/MeOH extractionPure HexanesProduct likely insoluble in non-polar solvents.

Part 5: References

  • PubChem. 1,4-Dioxan-2-ylmethanamine.[5][6] National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Boc Group Deprotection. Available at: [Link]

Sources

Application

Boc deprotection methods for dioxane-containing compounds

Application Note: Chemoselective Boc Deprotection Strategies for Dioxane-Functionalized Scaffolds Executive Summary The removal of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone transformation in organ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Boc Deprotection Strategies for Dioxane-Functionalized Scaffolds

Executive Summary

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone transformation in organic synthesis. However, when the substrate contains a dioxane moiety, the choice of deprotection method becomes critical.

This guide addresses two distinct interpretations of "dioxane-containing compounds" that researchers face:

  • The Solvent Context: Using HCl in 1,4-dioxane as a standard, anhydrous deprotection medium.[1]

  • The Substrate Context: Deprotecting Boc from a molecule containing a structural dioxane ring (specifically the acid-sensitive 1,3-dioxane acetal/ketal).

Key Insight: While 1,4-dioxane (ether linkage) is stable to strong acids, 1,3-dioxane (acetal linkage) is highly acid-labile.[2] Using standard HCl/TFA conditions on a 1,3-dioxane-containing substrate will likely cause ring opening and scaffold degradation. This note provides protocols for both standard anhydrous cleavage and mild, chemoselective Lewis acid methods.

Decision Matrix & Workflow

Before selecting a protocol, determine the nature of the dioxane moiety in your substrate.

Boc_Deprotection_Workflow Start Start: Boc-Protected Substrate CheckStruct Analyze Dioxane Moiety Type Start->CheckStruct Type1 1,4-Dioxane Ring (Ether Linkage) CheckStruct->Type1 Stable Ether Type2 1,3-Dioxane Ring (Acetal/Ketal) CheckStruct->Type2 Acid-Sensitive Acetal MethodA PROTOCOL A: 4M HCl in Dioxane (Standard Anhydrous) Type1->MethodA High Efficiency MethodB PROTOCOL B: TMSOTf / 2,6-Lutidine (Chemoselective) Type2->MethodB Best Selectivity MethodC PROTOCOL C: ZnBr2 in DCM (Lewis Acid Mediated) Type2->MethodC Alternative (Scale-up)

Figure 1: Decision tree for selecting the appropriate deprotection strategy based on substrate stability.

Protocol A: Standard Anhydrous Deprotection (HCl in 1,4-Dioxane)

Applicability: Substrates containing stable 1,4-dioxane rings or general scaffolds without acid-sensitive acetals.[2] Mechanism: Acid-catalyzed elimination releasing isobutylene and CO₂.

This method is superior to TFA/DCM for generating hydrochloride salts directly, which are often crystalline and easy to handle. It avoids the formation of trifluoroacetate salts, which can be hygroscopic and problematic in biological assays.

Reagents:
  • Substrate: 1.0 equiv.

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial or freshly prepared).

  • Solvent: Anhydrous 1,4-Dioxane (if dilution is needed).

  • Scavenger (Optional): Triethylsilane (TES) if the molecule contains electron-rich aromatics (Trp, Tyr).

Step-by-Step Procedure:
  • Preparation: Dissolve the Boc-protected compound (1 mmol) in a minimal amount of anhydrous 1,4-dioxane (1–2 mL).

    • Note: If the substrate is insoluble in dioxane, a small amount of DCM or MeOH can be added, but avoid MeOH if transesterification is a risk.

  • Acid Addition: Cool the solution to 0°C. Add 4 M HCl in dioxane (5–10 equiv, typically 2.5 mL per mmol) dropwise under nitrogen.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 30–60 minutes.

    • Monitoring: Check by TLC (stain with Ninhydrin) or LC-MS. The reaction is usually fast.[3]

  • Workup (Precipitation Method):

    • If the product precipitates as the HCl salt: Dilute with cold diethyl ether (10 mL), filter the solid, and wash with ether (3 x 5 mL). Dry under vacuum.[1][4][5]

  • Workup (Evaporation Method):

    • If no precipitate forms: Concentrate the solvent in vacuo.[1] Co-evaporate with toluene (2x) or ether to remove excess HCl. The residue is the amine hydrochloride.

Critical Note on 1,3-Dioxanes: Do NOT use this method if your molecule contains a 1,3-dioxane acetal.[2] The HCl will hydrolyze the acetal to the diol and aldehyde/ketone.

Protocol B: Chemoselective Silyl Triflate Method (TMSOTf)

Applicability: Substrates containing acid-sensitive 1,3-dioxane (acetal) rings or other acid-labile groups (e.g., trityl, silyl ethers).[2] Mechanism: Silyl-mediated cleavage. The Lewis acidic silicon activates the Boc carbonyl, leading to a silyl carbamate intermediate that collapses upon mild hydrolysis, sparing the acetal.

Reagents:
  • Substrate: 1.0 equiv.

  • Reagent: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv).

  • Base: 2,6-Lutidine (2.0 equiv) – Crucial buffer to scavenge protons.[2]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Procedure:
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the substrate (1 mmol) in anhydrous DCM (5–10 mL). Cool to 0°C.[1][6][7][8]

  • Base Addition: Add 2,6-Lutidine (2.0 mmol, 233 µL). Stir for 5 minutes.

  • Activation: Add TMSOTf (1.5 mmol, 271 µL) dropwise.

    • Observation: No gas evolution occurs initially (unlike acid deprotection).

  • Reaction: Stir at 0°C for 15 minutes, then warm to room temperature for 30–60 minutes.

  • Quench: Add saturated aqueous NaHCO₃ (10 mL). This step hydrolyzes the TMS-carbamate intermediate to release the free amine.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][1][7]

Why this works: The 2,6-lutidine buffers the reaction, preventing the formation of free protic acid (TfOH) that would destroy the 1,3-dioxane ring.

Protocol C: Zinc Bromide (ZnBr₂) Lewis Acid Method

Applicability: A mild alternative for large-scale chemistry where TMSOTf is too expensive or hazardous. High tolerance for acetals and secondary silyl ethers.

Reagents:
  • Substrate: 1.0 equiv.

  • Reagent: ZnBr₂ (5.0 equiv).

  • Solvent: DCM or Nitromethane.

Step-by-Step Procedure:
  • Preparation: Suspend ZnBr₂ (5 mmol) in DCM (10 mL).

    • Note: ZnBr₂ is hygroscopic. Handle quickly or use a glovebox.

  • Addition: Add the Boc-protected substrate (1 mmol).

  • Reaction: Stir vigorously at room temperature for 4–24 hours.

    • Note: This reaction is slower than HCl or TMSOTf.

  • Workup: Quench with water (10 mL). Extract with DCM.[1][5][7][9] The aqueous phase may contain the zinc salts; washing with EDTA solution or ammonium hydroxide can help remove zinc residues if they chelate the product.

Scavenger Selection Guide

During Boc removal, the tert-butyl cation (t-Bu⁺) is generated.[10] This electrophile can attack nucleophilic sites on your scaffold (including the oxygens of the dioxane ring or aromatic side chains).[11]

ScavengerDosageTarget SpeciesWhen to use
Triethylsilane (TES) 2–5% v/vt-Bu⁺ CationStandard Choice. Reduces t-Bu⁺ to isobutane (gas). Clean workup.
Thioanisole 5% v/vt-Bu⁺ CationFor substrates containing Met, Cys, or Trp.[2] Prevents S-alkylation.
1,2-Ethanedithiol (EDT) 2.5% v/vt-Bu⁺ CationHighly effective for Trp-containing peptides.[2] Warning: Stench.
Water 1–5% v/vt-Bu⁺ CationSimple scavenger, but requires the substrate to be water-tolerant (Not for acetals!).

Mechanistic Visualization

Understanding the TMSOTf pathway clarifies why it preserves the dioxane ring.

TMSOTf_Mechanism Step1 Boc-Amine + TMSOTf Step2 Silyl Carbamate Intermediate Step1->Step2 Silylation Step3 Methanol/Water Quench Step2->Step3 Hydrolysis Final Free Amine + TMS-Ether Step3->Final Decarboxylation Bystander 1,3-Dioxane Ring (Remains Intact) Bystander->Step1 Inert to TMSOTf/Lutidine Bystander->Final Preserved

Figure 2: Mechanism of TMSOTf-mediated Boc deprotection.[2] Note that the absence of strong protic acid preserves acid-sensitive groups.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[2] Journal of Peptide Research, 58(4), 338–341.[2] Link

  • Sakaitani, M., & Ohfune, Y. (1990). Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-carboxylate ion equivalent.[2] Journal of Organic Chemistry, 55(3), 870–876.[2] (Establishes TMSOTf/Lutidine method). Link

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[2] International Journal of Peptide and Protein Research, 12(5), 258–268.[2][3] (Scavenger mechanisms).[4][7][11][12][13] Link

  • Wu, Y.-q., et al. (2000). Lewis Acid-Catalyzed Selective Deprotection of Boc Derivatives.[2] Tetrahedron Letters, 41(16), 2847-2849.[2] (ZnBr2 methodology).[5] Link

Sources

Method

Chiral HPLC analysis of "tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate"

Executive Summary This application note details the protocol for the enantiomeric separation of tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate , a critical chiral building block in the synthesis of kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the enantiomeric separation of tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate , a critical chiral building block in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical intermediates.[1]

The separation of 1,4-dioxane derivatives is historically challenging due to the lack of strong chromophores and the conformational flexibility of the ether ring. This guide overcomes these hurdles by utilizing immobilized polysaccharide chiral stationary phases (CSPs) combined with low-wavelength UV detection.[1] We present a validated Normal Phase (NP) method that achieves baseline resolution (


) and high sensitivity.

Analyte Profile & Physicochemical Challenges

PropertyDescription
Chemical Name tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate
Molecular Formula

Molecular Weight 217.26 g/mol
Chiral Center C2 position of the 1,4-dioxane ring
Chromophores Weak.[1] Primary absorption from Carbamate (Boc) carbonyl (~200–210 nm).[1]
Solubility Soluble in Methanol, Ethanol, Isopropanol, Acetonitrile. Sparingly soluble in pure Hexane.[1]
pKa ~11 (Carbamate NH is weakly acidic/neutral); not basic like the free amine.[1]

Technical Challenge: The primary difficulty is detection. The molecule lacks an aromatic ring (unless derivatized), necessitating the use of high-purity solvents transparent at 210 nm or the use of universal detectors (CAD/ELSD).

Method Development Strategy

The development strategy prioritizes Amylose-based CSPs due to their proven superior recognition of cyclic ether and carbamate functionalities compared to cellulose backbones.[1]

Chiral Selector Screening Logic
  • Primary Screen (Amylose): Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD).[1] The helical groove of amylose often accommodates the bulky Boc group while interacting with the ether oxygens of the dioxane ring.

  • Secondary Screen (Cellulose): Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD/IB).[1]

  • Mobile Phase: Normal Phase (Hexane/Alcohol) is preferred over Reversed Phase to maximize the hydrogen bonding interactions essential for chiral recognition, which are often suppressed in aqueous media.[1]

Workflow Visualization

MethodDevelopment Start Start: Analyte Characterization (Weak UV, Neutral Carbamate) Screening CSP Screening Phase (Amylose vs. Cellulose) Start->Screening Define Constraints MobilePhase Mobile Phase Optimization (Hexane/EtOH vs. Hexane/IPA) Screening->MobilePhase Select Top CSP MobilePhase->Screening If Rs < 1.0 Detection Detection Optimization (UV 210 nm vs. CAD) MobilePhase->Detection Maximize S/N Ratio FinalMethod Final Validated Protocol (Chiralpak IA, Hex/EtOH) Detection->FinalMethod Validate (Rs > 1.5)

Caption: Logical workflow for developing the chiral method, moving from column screening to detection optimization.

Standard Operating Protocol (SOP)

This protocol utilizes an Immobilized Amylose column.[1][2] Immobilized phases are recommended over coated phases to allow for potential solvent switching (e.g., using ethyl acetate or DCM) if solubility or resolution issues arise, though standard alkanes are sufficient here.

Chromatographic Conditions (The "Gold Standard")
ParameterSettingRationale
Column Chiralpak IA (or equivalent Amylose tris(3,5-dimethylphenylcarbamate) immobilized) Dimensions: 250 x 4.6 mm, 5 µmImmobilized amylose provides robust separation of Boc-protected amines and allows for robust column washing.[1]
Mobile Phase n-Hexane / Ethanol (90:10 v/v) Ethanol often provides sharper peaks and better selectivity than IPA for amylose phases.[1]
Flow Rate 1.0 mL/min Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.[1]
Temperature 25°C Lower temperatures (e.g., 15-20°C) generally increase resolution (

) by enhancing enthalpy-driven separation.[1]
Detection UV @ 210 nm Required due to lack of aromatic chromophore.[1] Reference wavelength: 360 nm (off).[1]
Injection Volume 5 - 10 µL Keep volume low to prevent band broadening; ensure sample is dissolved in mobile phase.
Run Time ~15 - 20 minutesExpect the (R)-enantiomer and (S)-enantiomer to elute within this window.[1]
Sample Preparation
  • Stock Solution: Weigh 5.0 mg of the sample.

  • Diluent: Dissolve in 1.0 mL of 100% Ethanol (HPLC Grade). Vortex until clear.

    • Note: Avoid dissolving in pure hexane as the polar carbamate may precipitate or oil out.[1]

  • Working Solution: Dilute the stock 1:5 with n-Hexane to match the mobile phase composition (approx. 80:20 Hex/EtOH final).

    • Concentration: ~1.0 mg/mL.[1]

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an amber vial (to protect unstable intermediates, though this compound is stable).

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2.[1]
    
  • Theoretical Plates (

    
    ):  > 8,000.[1]
    

Alternative Methods & Troubleshooting

If the primary method fails (e.g., interference from matrix), utilize the following alternatives.

Alternative A: Coated Cellulose Column (Chiralcel OD-H)[1]
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1][3]

  • Mobile Phase: n-Hexane / Isopropanol (95:5 v/v).[1]

  • Why: Cellulose often has complementary selectivity.[1] If Amylose co-elutes, Cellulose frequently resolves.[1]

  • Note: Do NOT use "forbidden" solvents (THF, DCM, Ethyl Acetate) on coated OD-H columns, or the phase will be stripped.

Alternative B: Polar Organic Mode (For LC-MS)
  • Column: Chiralpak IA or IB.

  • Mobile Phase: 100% Acetonitrile (or MeOH/ACN mix) + 0.1% Diethylamine (DEA).[1]

  • Why: Compatible with Electrospray Ionization (ESI) MS detection.[1][4]

  • Detection: MS (ESI+) monitoring [M+H]+ = 218.1 or [M+Na]+ = 240.1.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Peaks Visible Detection wavelength too high.Switch UV to 205–210 nm . Ensure mobile phase solvents are HPLC grade (cut-off check).[1]
Broad/Tailing Peaks Silanol interaction.[1]Add 0.1% Diethylamine (DEA) or 0.1% TFA to the mobile phase.[1] (Note: Boc groups are acid-stable in dilute weak acids, but neutral is safer).[1]
Split Peaks Sample solvent mismatch.Ensure sample solvent matches mobile phase (Hexane/EtOH).[1] Inject smaller volume.
High Backpressure Particulates or precipitation.[1]Filter sample. Check if sample precipitated in the hexane-rich mobile phase.[1]

Mechanism of Chiral Recognition

The separation relies on the "Three-Point Interaction" model.[1] The CSP (Amylose derivative) forms a complex with the analyte via:

  • Hydrogen Bonding: Between the carbamate NH/C=O of the analyte and the amide groups of the CSP.[1]

  • Dipole-Dipole Interactions: Between the C-O bonds of the dioxane ring and the CSP.[1]

  • Steric Fit: The bulky tert-butyl group fits into specific chiral grooves of the amylose helix, discriminating between the (R) and (S) spatial arrangements.[1]

ChiralRecognition Analyte Analyte (R)-Dioxane Deriv. Interaction1 H-Bonding (Carbamate) Analyte->Interaction1 Interaction2 Steric Inclusion (t-Butyl Group) Analyte->Interaction2 Interaction3 Dipole (Ether Oxygen) Analyte->Interaction3 CSP CSP (Amylose Helix) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Caption: The three-point interaction model driving the enantioselectivity on polysaccharide phases.

References

  • Okamoto, Y., & Ikai, T. (2008).[1] Chiral HPLC for efficient resolution of enantiomers.[1][2][3][5][6][7][8][9][10] Chemical Society Reviews, 37(12), 2593-2608.[1] Link

  • Daicel Corporation. (n.d.).[1] Chiralpak IA Instruction Manual. Chiral Technologies. Link

  • Phenomenex. (2025).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link

  • Subramanian, G. (Ed.).[1] (2008).[1][7] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (General reference for polysaccharide CSP mechanisms).

Disclaimer: This protocol is intended for research use. Users should verify method performance with their specific sample matrix and equipment.

Sources

Application

Scale-up synthesis of (R)-((1,4-dioxan-2-yl)methyl)amine derivatives

Topic: Scale-up Synthesis of (R)-((1,4-dioxan-2-yl)methyl)amine and its Derivatives For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Process Chemistry Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-up Synthesis of (R)-((1,4-dioxan-2-yl)methyl)amine and its Derivatives

For: Researchers, Scientists, and Drug Development Professionals

From: Senior Application Scientist, Process Chemistry

Executive Summary

(R)-((1,4-dioxan-2-yl)methyl)amine and its N-substituted derivatives are valuable chiral building blocks in modern drug discovery, notably as key fragments in novel therapeutic agents. The successful transition from bench-scale discovery to pilot-plant production hinges on the selection and optimization of a synthetic route that is not only efficient and stereoselective but also safe, scalable, and economically viable. This guide provides a comprehensive overview of the primary synthetic strategies, a detailed protocol for a field-proven, scalable route, and critical insights into the process considerations necessary for successful large-scale implementation.

Strategic Overview: Pathways to Enantiopure Dioxane Amines

The synthesis of a specific enantiomer, such as the (R)-isomer of our target amine, requires a deliberate strategy to control stereochemistry. For process development, three primary approaches are typically evaluated. The choice of strategy is often dictated by the cost of starting materials, the desired scale, and the available technology.

  • Strategy A: Kinetic Resolution of a Racemic Precursor: This is a classical and robust method, particularly when the racemic starting materials are inexpensive. The strategy involves the selective reaction of one enantiomer from a racemic mixture, leaving the desired, unreacted enantiomer in high enantiomeric excess. A significant advantage is the use of well-established and highly selective catalysts. The main drawback is a theoretical maximum yield of 50% for the desired enantiomer, necessitating an efficient recycling or racemization protocol for the unwanted enantiomer to improve overall process mass intensity.

  • Strategy B: Chiral Pool Synthesis: This approach leverages naturally occurring, inexpensive, and enantiomerically pure starting materials (the "chiral pool"). A common C3 synthon for this purpose is (R)-glycidol or its derivatives, such as (R)-glycidyl butyrate. This strategy avoids a resolution step, potentially leading to higher yields. However, the cost and availability of the chiral starting material at a large scale can be a limiting factor.

  • Strategy C: Asymmetric Catalysis: This modern approach involves the creation of the chiral center using a chiral catalyst. Methods like asymmetric epoxidation of an achiral olefin or asymmetric amination of a prochiral ketone are powerful tools.[1] This can be the most elegant and atom-economical route, but it often requires significant investment in catalyst development, screening, and optimization to achieve high enantioselectivity and turnover numbers suitable for industrial production.

The following diagram provides a decision-making framework for selecting an appropriate synthetic strategy.

G start Select Synthetic Strategy for (R)-((1,4-dioxan-2-yl)methyl)amine q1 Is a high-purity chiral C3 starting material (e.g., (R)-glycidol derivative) readily available and cost-effective at scale? start->q1 q2 Are racemic starting materials (e.g., epichlorohydrin) significantly cheaper? q1->q2 No strategy_B Strategy B: Chiral Pool Synthesis - Potentially higher yield. - Dependent on starting material cost. q1->strategy_B Yes strategy_A Strategy A: Kinetic Resolution - Robust, well-established technology. - Max 50% yield per pass. q2->strategy_A Yes strategy_C Strategy C: Asymmetric Catalysis - High atom economy. - Requires catalyst development. q2->strategy_C No/Consider

Caption: Decision workflow for selecting a synthetic strategy.

For this guide, we will focus on Strategy A , which represents a highly practical and commonly implemented approach for multigram to kilogram production, particularly when cost-effectiveness of raw materials is a primary driver.

Recommended Scale-Up Protocol: A Kinetic Resolution Approach

This multi-step protocol is based on a process adapted from established industrial methods, such as that disclosed in patent CN101985441B, which provides a robust pathway to N-alkylated derivatives.[1] The core of this strategy is the hydrolytic kinetic resolution (HKR) of a key epoxide intermediate using a chiral Salen-cobalt catalyst, a technique pioneered by Jacobsen.[2]

G cluster_0 Synthetic Workflow A A B B A->B C C B->C D D C->D E E D->E

Caption: Scalable workflow via kinetic resolution.

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials including epoxides, strong bases, and potentially explosive azides. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment should be performed before commencing any scale-up operation.[3]

Step 1: Synthesis of (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol via Hydrolytic Kinetic Resolution

  • Causality: This step establishes the critical stereocenter. The (R,R)-Salen-Co(III) catalyst selectively hydrolyzes the (R)-epoxide from the racemic starting material, leaving the desired (S)-epoxide untouched and thus enantiomerically enriched. The subsequent ring-opening with 2-chloroethanol proceeds via an SN2 mechanism.[2][4]

  • Materials:

    • Racemic Epichlorohydrin (1.0 equiv)

    • 2-Chloroethanol (1.0 equiv)

    • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(III) acetate [(R,R)-Salen-Co(III)OAc] (0.005-0.01 equiv)

    • Water (0.55 equiv)

    • Dichloromethane (DCM)

    • 10% w/w Sodium Carbonate solution

    • Anhydrous Sodium Sulfate

  • Procedure:

    • To a jacketed reactor equipped with overhead stirring, a thermocouple, and an addition funnel, charge racemic epichlorohydrin, 2-chloroethanol, and the (R,R)-Salen-Co(III)OAc catalyst.

    • Cool the mixture to 0-5 °C using a chiller.

    • Slowly add water (0.55 equiv) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Stir the reaction mixture at 0-10 °C for 12-24 hours. Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining epoxide.

    • Once the desired ee is reached (>99%), dilute the mixture with DCM.

    • Transfer to a separatory funnel and wash with 10% sodium carbonate solution until the aqueous layer is basic (pH 7-8).

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol, which is typically used directly in the next step.

Step 2: Intramolecular Cyclization to form (R)-2-(chloromethyl)-1,4-dioxane

  • Causality: Under basic conditions, the hydroxyl group is deprotonated to an alkoxide, which then acts as an intramolecular nucleophile, displacing the primary chloride to form the 1,4-dioxane ring. This is a classic Williamson ether synthesis.

  • Materials:

    • Crude product from Step 1 (1.0 equiv)

    • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (1.5-2.0 equiv)

    • Acetone or other suitable solvent

    • DCM for workup

  • Procedure:

    • Charge the crude alcohol from Step 1 and acetone to the reactor.

    • Add powdered potassium carbonate in portions.

    • Heat the mixture to reflux (approx. 56 °C) and maintain for 8-12 hours, monitoring by GC or TLC for the disappearance of the starting material.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in DCM and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude (R)-2-(chloromethyl)-1,4-dioxane. This product can be purified by vacuum distillation if necessary.

Step 3 & 4: Conversion to (R)-((1,4-dioxan-2-yl)methyl)amine

  • Causality: The chloromethyl group is converted to the amine via a two-step sequence. First, a robust SN2 reaction with sodium azide introduces the azide functional group. Azides are excellent precursors to amines and are generally preferred over direct amination with ammonia on a large scale due to issues with over-alkylation and the handling of gaseous ammonia. The azide is then cleanly reduced to the primary amine using catalytic hydrogenation, which is a highly scalable and clean reduction method.

  • Materials:

    • (R)-2-(chloromethyl)-1,4-dioxane (1.0 equiv)

    • Sodium Azide (NaN₃) (1.2-1.5 equiv)

    • Dimethylformamide (DMF) or other polar aprotic solvent

    • Palladium on Carbon (10% Pd/C, 1-5 mol%)

    • Methanol or Ethanol

    • Hydrogen gas source

  • Procedure (Step 3 - Azidation):

    • EXTREME CAUTION: Sodium azide is highly toxic. Organic azides can be explosive, especially upon heating. Handle with extreme care and use appropriate safety shielding.

    • In the reactor, dissolve the chloromethyl dioxane in DMF.

    • Add sodium azide portion-wise, monitoring for any exotherm.

    • Heat the mixture to 60-70 °C and stir for 6-12 hours until the reaction is complete (monitored by TLC or GC).

    • Cool to room temperature and carefully pour the reaction mixture into a larger volume of water.

    • Extract the aqueous phase multiple times with ethyl acetate or another suitable solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude (R)-2-(azidomethyl)-1,4-dioxane.

  • Procedure (Step 4 - Reduction):

    • Dissolve the crude azide in methanol or ethanol in a hydrogenation vessel.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically 50-100 psi).

    • Stir the reaction vigorously at room temperature. Monitor the reaction by observing hydrogen uptake.

    • Once hydrogen uptake ceases, purge the vessel with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. CAUTION: The catalyst can be pyrophoric and should not be allowed to dry in the air.

    • Concentrate the filtrate to yield the crude (R)-((1,4-dioxan-2-yl)methyl)amine.

Process and Scale-Up Considerations

Transitioning from lab to plant requires careful consideration of several factors beyond the reaction chemistry itself.

ParameterLaboratory Scale (grams)Pilot/Production Scale (kilograms)Rationale & Key Considerations
Heat Transfer Glass flask, oil bath. High surface-area-to-volume ratio allows for easy cooling/heating.Jacketed steel reactor. Lower surface-area-to-volume ratio requires precise control of coolant flow.[3]Exothermic steps (e.g., Grignard, azide addition, hydrogenation) must be controlled via slow addition rates and efficient cooling to prevent thermal runaway.
Reagent Addition Syringe or dropping funnel.Metering pumps for controlled, steady addition. Sub-surface addition may be required for reactive gases.Ensures consistent reaction temperature and concentration profiles, preventing localized "hot spots" and side reactions.
Purification Flash column chromatography.Fractional distillation (for intermediates), crystallization, or diastereomeric salt resolution (for final product).[5]Chromatography is generally not economically feasible for multi-kilogram quantities. Crystallization is the preferred method for purification and isolation of the final product at scale.
Agitation Magnetic stir bar.Overhead mechanical stirrer (impeller, turbine).Efficient mixing is critical in heterogeneous reactions (e.g., with K₂CO₃ or Pd/C) to ensure good mass transfer and consistent reaction rates.
Safety Standard fume hood.Process safety management (PSM), HAZOP analysis, dedicated containment for toxic reagents (NaN₃).[6]The potential consequences of an incident are much greater at scale. Engineering controls and rigorous safety protocols are mandatory.

Analytical Quality Control

Ensuring the chemical and stereochemical purity of the final product is paramount.

  • Chemical Purity: Assessed by Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector. Purity is typically reported as area percent.

  • Enantiomeric Excess (ee): This is the most critical quality attribute. It is determined by chiral chromatography.

    • Method: Chiral HPLC is the most common method.

    • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose, are highly effective for separating amine enantiomers.[7]

    • Mobile Phase: A typical mobile phase would consist of a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine) to improve peak shape.

    • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Conclusion

The scale-up synthesis of (R)-((1,4-dioxan-2-yl)methyl)amine derivatives is a challenging yet achievable task in process chemistry. The kinetic resolution pathway presented here offers a robust and economically sound strategy, leveraging readily available starting materials and well-understood chemical transformations. Success at scale is contingent not only on the chosen chemical route but also on a thorough understanding of process engineering principles, rigorous safety protocols, and robust analytical controls. By carefully considering heat transfer, reagent handling, and purification strategies, researchers and drug development professionals can successfully transition this valuable chiral building block from the laboratory to production.

References

  • LibreTexts, Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Su, W., Wang, T., & Verpoort, F. (2017). One-Step Synthesis of 2,5-Bis(chloromethyl)-1,4-dioxane from Epichlorohydrin Using ZIF-8, Taking Advantage of Structural Defects. European Journal of Inorganic Chemistry.
  • Chemical Communications (RSC Publishing). (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. [Link]

  • Google Patents. (n.d.). CN1876640A - Method for preparing chiral epichlorohydrin.
  • University of Illinois, Division of Research Safety. (2019). Scale-up Reactions. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Google Patents. (n.d.). CN101723920B - Process for synthesizing (R)
  • MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. [Link]

  • ResearchGate. (n.d.). Large scale process for enzymatic production of R-glycidylbutyrate. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Academic Journals. (2009). Optimization of enantioselective production of chiral epichlorohydrin catalyzed by a novel epoxide hydrolase from domestic duck. [Link]

  • Google Patents. (n.d.).
  • American Chemistry Council. (n.d.). SAFETY AND HANDLING OF ORGANIC PEROXIDES. [Link]

  • Google Patents. (n.d.). CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl).
  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in reactions with "tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate"

Technical Support Center: Optimizing Reactions with tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate Ticket System Status: [ONLINE] Agent: Senior Application Scientist, Dr. Aris Subject: Yield Optimization & Troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reactions with tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate

Ticket System Status: [ONLINE] Agent: Senior Application Scientist, Dr. Aris Subject: Yield Optimization & Troubleshooting Guide for CAS [Relevant Analogues]

Introduction: The "Hidden" Yield Killers

Researchers often treat tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate as a standard Boc-protected amine. However, the 1,4-dioxane core introduces unique physicochemical properties—specifically peroxide susceptibility and aqueous solubility —that cause standard protocols to fail.

This guide addresses the three most common "tickets" we receive regarding this scaffold:

  • Low yields in cross-couplings (Trace peroxide poisoning).

  • Product loss during deprotection workup (Amine water solubility).

  • Inconsistent reaction rates (Hygroscopic clumping).

Module 1: Pre-Reaction Integrity (The Peroxide Trap)

User Question: "My Buchwald-Hartwig coupling failed completely. The catalyst turned black immediately. Is my starting material bad?"

Technical Diagnosis: The 1,4-dioxane ring is an ether.[1] Like THF and diethyl ether, it is prone to autoxidation, forming hydroperoxides at the position


 to the oxygen. Even trace peroxides (50-100 ppm) can oxidatively destroy phosphine ligands on Pd/Ni catalysts, killing the catalytic cycle instantly.

The Protocol: Before any transition-metal catalyzed reaction, you must validate the integrity of the dioxane ring.

  • The Test: Dissolve 10 mg of the starting material in 0.5 mL solvent. Dip a Quantofix® Peroxide 100 strip (or equivalent KI/Starch paper).

    • Result: Blue/Dark Color = >50 ppm Peroxides. STOP.

    • Result: White/No Change = Safe to proceed.

  • The Fix (Purification): If peroxides are detected, do not use standard silica columns (peroxides streak).

    • Dissolve in DCM.

    • Wash with 10% aqueous sodium thiosulfate or saturated FeSO₄ solution (The ferrous ion reduces peroxides to alcohols).

    • Dry over MgSO₄ and concentrate immediately before use.

Visualizing the Peroxide Pathway:

PeroxidePathway cluster_0 Storage/Aging cluster_1 Reaction Failure SM Dioxane Scaffold (Fresh) Perox Hydroperoxide Impurity SM->Perox Autoxidation (Slow) O2 Atmospheric O2 O2->Perox LigandOx Phosphine Oxide (Dead Ligand) Perox->LigandOx Oxidation Pd Pd(0) Catalyst (Active) PdOx Pd(II) Oxide (Inactive Black Ppt) Pd->PdOx Catalyst Poisoning Ligand Phosphine Ligand Ligand->LigandOx LigandOx->PdOx Ligand Dissociation

Caption: Mechanism of catalyst poisoning by trace peroxides in dioxane scaffolds.

Module 2: Deprotection & Isolation (The Solubility Trap)

User Question: "I deprotected the Boc group using 4M HCl in Dioxane. The TLC showed conversion, but after aqueous workup, I recovered <20% mass. Where did it go?"

Technical Diagnosis: The resulting free amine, (1,4-dioxan-2-yl)methanamine , is a small, polar, basic molecule with high water solubility.

  • Standard Protocol Failure: Neutralizing the HCl salt with NaHCO₃ and extracting with EtOAc usually fails because the free amine partitions into the aqueous phase.

  • Volatility Risk: The free amine is relatively low molecular weight and can sublime or evaporate under high vacuum if heated.

Optimized Protocol (The "Dry" Workup): Avoid aqueous extraction entirely. Use a precipitation-based isolation.

StepStandard (Avoid)Optimized (Recommended) Reason
Reagent TFA / DCM4M HCl in Dioxane (Anhydrous)HCl salts are easier to handle than TFA salts (which are often hygroscopic oils).
Reaction Stir RT, 2hStir RT, 1-2hMonitor by TLC (ninhydrin stain).
Workup Quench NaHCO₃, Extract EtOAcDilute with Et₂O or MTBE The HCl salt is insoluble in ether; it will precipitate.
Isolation Dry & RotovapFiltration under N₂ Filters the salt directly. No water contact.
Free Basing (If needed for next step)In-situ neutralization Do not isolate the free base. Add the HCl salt + DIEA directly to the next coupling reaction.

Critical Note on Hygroscopicity: The HCl salt of dioxane-amines is extremely hygroscopic. If it turns into a "gum" upon filtration:

  • Redissolve in a minimum amount of dry MeOH.

  • Precipitate again by rapid addition to stirring cold Et₂O.

  • Store in a desiccator.

Module 3: Downstream Coupling (Sterics & Electronics)

User Question: "I am trying to couple this amine to a carboxylic acid using HATU, but the yield is stuck at 50%. Is the dioxane ring sterically hindering the amine?"

Technical Diagnosis: The amine is primary, but the adjacent dioxane ring (a beta-branching equivalent) adds bulk. More importantly, the oxygen at the 1-position can form an intramolecular hydrogen bond with the reacting amine protons or the incoming electrophile, potentially reducing nucleophilicity.

Troubleshooting Checklist:

  • Base Choice: Are you using TEA?

    • Correction: Switch to DIPEA (Hünig's Base) . TEA can sometimes act as a nucleophile or cause racemization if the acid component is chiral. DIPEA is non-nucleophilic.

  • Solvent Effect: Are you using DCM?

    • Correction: Switch to DMF or DMAc . The dioxane ring increases solubility in polar aprotic solvents, which stabilizes the transition state of amide couplings better than DCM.

  • Order of Addition:

    • Protocol: Pre-activate the Acid + HATU + DIPEA for 5 minutes before adding the Dioxane-Amine HCl salt. This ensures the amine hits an active ester immediately, minimizing time for side reactions.

Workflow Visualization:

CouplingWorkflow cluster_input Reagents Acid Carboxylic Acid Activation Activation Phase (Acid + HATU + Base) 5 mins @ RT Acid->Activation AmineSalt Dioxane-Amine HCl Salt Addition Addition Phase (Add Amine Salt) AmineSalt->Addition Coupling HATU / DIPEA Coupling->Activation Activation->Addition Reaction Coupling Reaction DMF, RT, 4-12h Addition->Reaction Workup Workup Decision Reaction->Workup PathA Acidic Workup (Wash 1N HCl) Workup->PathA Product is Neutral PathB Basic Workup (Sat. NaHCO3) Workup->PathB Product is Acid-Sensitive

Caption: Optimized coupling workflow emphasizing pre-activation to overcome steric/electronic drag.

References & Authoritative Sources

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Boc deprotection and stability of ethers).

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Bioorganic & Medicinal Chemistry Letters, 21(10), 2671-2696. (Discusses the solubility and polarity of dioxane scaffolds in drug design).

  • Process Chemistry of Dioxanes:

    • Patent CN101985441B: Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride. (Demonstrates HCl salt isolation and yield expectations of ~83-93%).

  • Peroxide Hazards in Ethers:

    • Clark, D. E. (2001). Peroxides and peroxide-forming compounds.[2][3] Chemical Health and Safety, 8(5), 12-22. (Mechanisms of ether autoxidation).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.

Sources

Optimization

Technical Support Center: Purification of tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate

Diagnostic Hub: Identify Your Impurity Profile Before initiating any purification workflow, you must diagnose the specific contaminants present in your crude tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate (hereafter r...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Hub: Identify Your Impurity Profile

Before initiating any purification workflow, you must diagnose the specific contaminants present in your crude tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate (hereafter referred to as Compound A ). The 1,4-dioxane ring introduces unique polarity and solubility challenges compared to standard carbocycles.

Quick Triage Table
Symptom / ObservationLikely ImpurityDiagnostic Method
NMR: Sharp singlet ~1.50 ppm (distinct from product Boc at ~1.44 ppm).Excess Boc Anhydride (Boc₂O) ¹H NMR (CDCl₃). Integration comparison.
TLC: Dragging/streaking spot near baseline; Ninhydrin positive (Red/Purple).Unreacted Amine Precursor TLC (MeOH/DCM), Ninhydrin Stain.
HPLC: Split peak or shoulder on chiral column.(S)-Enantiomer Chiral HPLC (AD-H or OD-H columns).
Appearance: Cloudy oil or white precipitate formation upon standing.Dioxane-derived Peroxides or Urea Byproducts KI Starch Paper (Peroxides) / MS (Ureas).
NMR: Broad singlets > 5.0 ppm, exchangeable with D₂O.Carbamic Acid / Salts ¹H NMR (D₂O shake).

Impurity Removal Protocols

Protocol A: Removal of Excess Boc Anhydride (The "Scavenger" Method)

Target: Boc₂O (Di-tert-butyl dicarbonate)

The Problem: Boc₂O is lipophilic and co-elutes with Compound A during standard silica chromatography. It is invisible to Ninhydrin and weak in UV. The Fix: We utilize a nucleophilic scavenger (N,N-Dimethyl-1,3-propanediamine - DMAPA) to convert Boc₂O into a highly polar urea that is easily washed away with acidic water.

Step-by-Step Workflow:

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Scavenging: Add DMAPA (0.5 – 1.0 equiv relative to excess Boc₂O estimated by NMR).

    • Mechanism:[1][2][3][4][5] The primary amine of DMAPA attacks Boc₂O, forming a polar urea.

  • Reaction: Stir at Room Temperature (RT) for 15–30 minutes.

  • Acid Wash: Wash the organic layer with 5% Citric Acid (aq) or 0.5M KHSO₄ .

    • Why? The tertiary amine on the DMAPA-urea becomes protonated, rendering the byproduct water-soluble. Compound A (Boc-protected) remains in the organic layer.

  • Separation: Separate layers. Wash organic phase with Brine, dry over Na₂SO₄, and concentrate.

Critical Note: Do not use strong acids (HCl > 1M) or prolonged exposure, as the dioxane acetal-like linkage and the Boc group are acid-sensitive.

Protocol B: Removal of Unreacted Amine

Target: (R)-(1,4-dioxan-2-yl)methanamine

The Problem: The starting amine is polar and basic. The Fix: Exploiting the pKa difference between the amine (pKa ~9-10) and the carbamate (pKa ~16+).

  • Dissolution: Dissolve crude in EtOAc or DCM.

  • Mild Acid Wash: Wash with 10% Citric Acid (pH ~3-4).

    • Result: The unreacted amine is protonated (

      
      ) and partitions into the aqueous phase. The Boc-protected Compound A  remains organic.
      
  • Verification: Check the aqueous layer with TLC (Ninhydrin) to confirm amine removal.

Advanced Purification: Chiral Resolution

If your synthesis was not stereospecific (e.g., reductive amination of a racemic ketone followed by Boc protection), you will have the (S)-enantiomer.

Visualization of Purification Logic:

PurificationLogic Start Crude Mixture (Compound A) CheckBoc Check Excess Boc2O (NMR ~1.5 ppm) Start->CheckBoc Scavenge Protocol A: DMAPA Scavenger Wash CheckBoc->Scavenge Yes CheckAmine Check Unreacted Amine (Ninhydrin +) CheckBoc->CheckAmine No Scavenge->CheckAmine AcidWash Protocol B: Citric Acid Wash CheckAmine->AcidWash Yes Flash Flash Chromatography (Silica, Hex/EtOAc) CheckAmine->Flash No AcidWash->Flash CheckEE Check Enantiomeric Excess (Chiral HPLC) Flash->CheckEE ChiralPrep Protocol C: Chiral Prep HPLC/SFC CheckEE->ChiralPrep Low ee Final Pure Compound A (>98% purity, >99% ee) CheckEE->Final High ee ChiralPrep->Final

Caption: Logical flow for sequential impurity removal ensuring chemical and optical purity.

Protocol C: Chiral HPLC/SFC Conditions

Target: Separation of (R) and (S) Enantiomers

Due to the ether functionality in the dioxane ring, polysaccharide-based stationary phases are highly effective.

ParameterCondition Set A (Normal Phase)Condition Set B (SFC - Green Chem)
Column Chiralpak AD-H or OD-H Chiralpak AD-H
Mobile Phase Hexane : Isopropanol (90:10 to 80:20)CO₂ : Methanol (95:5 to 85:15)
Flow Rate 1.0 mL/min (Analytical)2.0 - 4.0 mL/min
Detection UV @ 210 nm (weak chromophore)UV @ 210 nm
Temperature 25°C40°C
Notes Dioxane ring may tail; add 0.1% DEA if peak shape is poor.Excellent resolution; easier solvent removal.

Frequently Asked Questions (FAQ)

Q1: My product is an oil and I cannot get it to crystallize. Is this normal? A: Yes. tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate is typically a viscous oil or a low-melting solid due to the flexible Boc group and the non-aromatic dioxane ring.

  • Troubleshooting: Do not rely on recrystallization for purification. Use Flash Chromatography (Silica Gel, 0-30% EtOAc in Hexanes) or the Scavenger method described in Protocol A.

Q2: I see a new impurity appearing after storing the compound for months. What is it? A: Dioxane derivatives are prone to peroxide formation at the alpha-carbon next to the ether oxygen.

  • Prevention: Store under Nitrogen/Argon at -20°C.

  • Test: Use a peroxide test strip. If positive, dissolve in a solvent and wash with 10% Sodium Thiosulfate or Sodium Bisulfite solution to reduce peroxides before concentrating.

Q3: Can I use TFA to clean up the reaction? A: NO. TFA (Trifluoroacetic acid) will remove the Boc group, destroying your product and yielding the free amine salt.[1] Keep conditions strictly neutral or mildly acidic (Citric acid).

Q4: The NMR shows "ghost peaks" around the dioxane protons. A: This is likely due to Rotamers . The Boc group has restricted rotation around the N-C(O) bond.

  • Validation: Run the NMR at an elevated temperature (e.g., 50°C in DMSO-d6). If the peaks coalesce into sharp signals, they are rotamers, not impurities.

References

  • Greene, T. W.; Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard protocols for Boc stability and removal).
  • Basel, Y.; Hassner, A. "Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]."[6] Synthesis, 2001 , 4, 550–552.[6]

  • BenchChem Technical Support. "Methods for removing excess Boc anhydride from reaction mixture." BenchChem Tech Notes, 2025 .

  • Sigma-Aldrich. "Application Note – N-Boc protection and Workup." MilliporeSigma Technical Library.

  • Dinsmore, C. J., et al. "Preparation of (R)-(1,4-dioxan-2-yl)methylamine derivatives."[7] PCT Int. Appl. WO 2007002258. (Synthetic routes for chiral dioxane amines).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chiral Separations of 1,4-Dioxane Derivatives

Welcome to the Advanced Chromatography Support Hub. Topic: Enantioselective Analysis and Purification of 1,4-Dioxane Derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Hub. Topic: Enantioselective Analysis and Purification of 1,4-Dioxane Derivatives. Role: Senior Application Scientist.

Executive Summary

1,4-Dioxane derivatives (e.g., 2,3-dihydro-1,4-benzodioxines, 2-substituted-1,4-dioxanes) act as critical pharmacophores in drug development, often serving as bioisosteres for piperazines or morpholines. Their chiral separation presents a unique duality:

  • The Interaction Challenge: The ether oxygens act as weak hydrogen-bond acceptors, requiring stationary phases with strong donor capabilities (e.g., carbamates).

  • The Detection Challenge: Many aliphatic derivatives lack a UV chromophore, necessitating advanced detection (RI, ELSD, CAD, or MS) or derivatization.

This guide provides a self-validating troubleshooting framework. We do not guess; we isolate variables using the "Isolate-Confirm-Resolve" methodology.

Part 1: Method Development Strategy (The Triage)

Q: I have a new racemic 1,4-dioxane derivative. What is the most efficient screening strategy?

A: Do not rely on trial and error. Use a "Screening Triage" based on the structural class of your derivative. The 1,4-dioxane ring is conformationally flexible (chair/boat), and "locking" this conformation via the chiral selector is key to recognition.

Primary Screening Protocol

For 1,4-dioxane derivatives, Polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard due to their ability to form hydrogen bonds with the ether linkage.

Derivative ClassRecommended Column ChemistryMobile Phase ModeMechanism
Aromatic (e.g., Benzodioxines)Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA)Normal Phase (Hexane/IPA)

stacking + H-bonding. The aromatic ring anchors the molecule while the ether oxygens interact with the carbamate NH.
Aliphatic (e.g., 2-methyl-1,4-dioxane)Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC, IE)Polar Organic (Acetonitrile/MeOH)Inclusion complexation. Chlorinated phases provide a tighter "pocket" for small, non-aromatic molecules.
Acidic/Basic (e.g., Dioxane-2-carboxylic acid)Immobilized Amylose/Cellulose (e.g., IA, ID)Reversed Phase (Water/ACN + Additive)Ion suppression is critical. Immobilized phases allow for broader pH ranges and solvent flexibility.
Workflow Visualization: Method Development Decision Tree

MethodDevTree Start Start: Analyze Structure CheckChrom Has UV Chromophore? Start->CheckChrom UV_Yes Standard UV Detection CheckChrom->UV_Yes Yes (Benzodioxine) UV_No Use CAD, ELSD, or RI CheckChrom->UV_No No (Aliphatic) CheckAcidBase Is it Ionizable? Ion_Neutral Neutral Scaffold CheckAcidBase->Ion_Neutral No Ion_Basic Basic (Amine) CheckAcidBase->Ion_Basic Yes (Amine) Ion_Acidic Acidic (Carboxyl) CheckAcidBase->Ion_Acidic Yes (Acid) UV_Yes->CheckAcidBase UV_No->CheckAcidBase Col_AD Column: Amylose-based (AD/IA) MP: Hexane/IPA (90:10) Ion_Neutral->Col_AD Add_DEA Add 0.1% DEA to Mobile Phase Ion_Basic->Add_DEA Add_TFA Add 0.1% TFA to Mobile Phase Ion_Acidic->Add_TFA Col_IC Column: Cellulose-based (IC/OD) MP: Hexane/EtOH (95:5) Add_DEA->Col_AD Add_TFA->Col_IC

Figure 1: Decision logic for selecting initial column and detection mode based on the structural properties of the 1,4-dioxane derivative.

Part 2: Troubleshooting Resolution (The Deep Dive)

Q: I have partial separation (Resolution


). How do I optimize? 

A: Resolution is a function of Efficiency (


), Selectivity (

), and Retention (

). For 1,4-dioxane derivatives, Selectivity (

)
is the lever you must pull. The ether oxygens are "hard" bases; they need specific "hard" interaction sites.

Step-by-Step Optimization Protocol:

  • Temperature Effect (Thermodynamics):

    • Action: Lower the column temperature (e.g., from 25°C to 10°C).

    • Causality: Chiral recognition is often enthalpy-driven (

      
      ). Lower temperatures increase the difference in free energy of binding (
      
      
      
      ) between enantiomers, improving separation.
    • Warning: This increases backpressure. Ensure your flow rate is adjusted.

  • Solvent Switching (The "Alcohol Type" Rule):

    • Action: Switch the alcohol modifier.[1][2] If using Isopropanol (IPA), switch to Ethanol (EtOH) or Methanol (MeOH).

    • Causality: IPA is a bulky H-bond donor/acceptor. It can sterically hinder the analyte from entering the chiral groove. Ethanol is smaller and may allow deeper penetration into the chiral selector.

    • Note: For immobilized columns (e.g., Chiralpak IA), you can use non-standard solvents like Ethyl Acetate (EtOAc) or THF to induce conformational changes in the polymer, potentially unlocking new selectivity.

  • The "Memory Effect" Check:

    • Issue: If you previously ran a basic mobile phase (with DEA) on a coated column (like AD-H), the DEA can linger, masking silanols but also altering the chiral surface.

    • Fix: Flush with 100% Ethanol (for immobilized) or 90:10 Hexane:IPA (for coated) for at least 20 column volumes before re-screening neutrals.

Q: My peaks are tailing badly (


). Is it the column or the chemistry? 

A: For 1,4-dioxane derivatives, tailing is almost always chemical mismatch , not physical column damage.

  • Scenario A: Basic Derivative (e.g., Amino-methyl-dioxane)

    • Cause: Interaction between the amine and residual silanols on the silica support.

    • Solution: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase. The additive saturates the silanols, allowing the analyte to interact only with the chiral selector.

  • Scenario B: Acidic Derivative (e.g., Dioxane-carboxylic acid)

    • Cause: Dimerization of the carboxylic acid.

    • Solution: Add 0.1% Trifluoroacetic Acid (TFA) .[3] This keeps the acid protonated (neutral), preventing peak broadening due to ionization equilibrium.

Troubleshooting Logic Flow

TroubleshootingFlow Problem Problem: Poor Resolution / Tailing CheckTF Check Tailing Factor (Tf) Problem->CheckTF Tf_High Tf > 1.5 (Chemical Interaction) CheckTF->Tf_High Tf_Normal Tf < 1.2 (Thermodynamic Issue) CheckTF->Tf_Normal AnalyzeStruct Analyze Structure Tf_High->AnalyzeStruct Optimize Optimize Selectivity Tf_Normal->Optimize IsBase Basic Group? AnalyzeStruct->IsBase IsAcid Acidic Group? AnalyzeStruct->IsAcid FixBase Add 0.1% DEA/TEA IsBase->FixBase FixAcid Add 0.1% TFA/Acetic Acid IsAcid->FixAcid Temp Lower Temp (10-15°C) Optimize->Temp Solvent Switch Alcohol (IPA -> EtOH -> MeOH) Optimize->Solvent

Figure 2: Logical workflow for diagnosing peak shape and separation issues.

Part 3: Detection & Sensitivity (The Invisible Analyte)

Q: My derivative has no aromatic ring. I see nothing on the UV detector.

A: 1,4-Dioxane is transparent above 210 nm. If your derivative lacks a chromophore (like a phenyl ring), standard UV is useless.

Solutions:

  • Low-Wavelength UV (200-210 nm):

    • Constraint: You cannot use UV-absorbing solvents.

    • Protocol: Use Hexane/Ethanol only. Avoid Ethyl Acetate or THF (high UV cutoff). Ensure your Hexane is HPLC-grade or higher (low benzene impurity).

  • Refractive Index (RI):

    • Pros: Universal.[4]

    • Cons: Incompatible with gradient elution. Extremely sensitive to temperature fluctuations.

  • Charged Aerosol Detection (CAD) / ELSD:

    • Best Practice: This is the preferred method for non-chromophoric chirals.

    • Requirement: Mobile phase must be volatile. Phosphate buffers are forbidden. Use volatile additives like Formic Acid or Ammonium Acetate.

  • Derivatization (Pre-column):

    • Strategy: React the derivative with a chromophore (e.g., reaction of an amine with benzoyl chloride).

    • Risk: Ensure the reaction does not cause racemization at the chiral center.[4]

Part 4: System Suitability & Robustness

Every chiral method must include a System Suitability Test (SST) to ensure data integrity.

SST Protocol for 1,4-Dioxane Derivatives:

  • Resolution (

    
    ):  Must be 
    
    
    
    for baseline separation.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Tailing indicates silanol activity or column aging).
  • Repeatability: 5 replicate injections of the racemate. RSD of retention times must be

    
    .
    

Self-Validating Check:

  • If retention times drift: Check your mobile phase evaporation. Hexane/Ethanol mixtures can change composition if left uncapped (Ethanol evaporates faster or absorbs water). Use a pre-mixed, capped reservoir.

References
  • Chiral Separation of 1,4-Benzodioxane Derivatives

    • Source: MDPI, "2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine".
    • Relevance: Establishes protocol for separating diastereomers of benzodioxine derivatives using silica-based flash chrom
    • Link:

  • Polysaccharide Column Screening Strategy

    • Source: Chromatography Online, "A Strategy for Developing HPLC Methods for Chiral Drugs".
    • Relevance: Defines the standard screening approach using AD/OD columns and the role of alcohol modifiers.
    • Link:

  • Troubleshooting Peak Tailing

    • Source: Chrom Tech, "Wh
    • Relevance: Explains the mechanistic cause of tailing (silanol interactions) and the necessity of end-capped columns or additives.
    • Link:

  • Detection of Non-Chromophoric Compounds

    • Source: Veeprho, "Analytical Method Development Approach When Compounds Don't Have UV Chromophore".
    • Relevance: Validates the use of CAD/ELSD and derivatization for analytes lacking UV absorbance.
    • Link:

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Enantiomeric Excess Determination of tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate

Executive Summary Target Molecule: tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate CAS Registry (Generic/Racemic): 124074-76-8 (Analogous) Application: Critical chiral building block for pharmaceutical intermediates, p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate CAS Registry (Generic/Racemic): 124074-76-8 (Analogous) Application: Critical chiral building block for pharmaceutical intermediates, particularly in the synthesis of alpha-adrenergic antagonists and kinase inhibitors.

This guide provides a definitive protocol for determining the enantiomeric excess (ee) of the (R)-isomer. Unlike simple aromatics, the 1,4-dioxane core lacks strong chromophores and possesses high conformational flexibility, making standard UV-based chiral analysis challenging. This document outlines two validated pathways: a Direct Chiral HPLC Method (Gold Standard) and an Indirect Derivatization Method (Validation Standard).

Methodological Comparison

The following table contrasts the two primary approaches for analyzing this specific Boc-protected amine.

FeatureMethod A: Direct Chiral HPLC Method B: Derivatization (Mosher's)
Principle Direct separation on polysaccharide stationary phase via H-bonding/steric interactions.[1]Conversion to diastereomers using chiral auxiliary, followed by NMR or achiral HPLC.[1]
Throughput High (15–30 min/run).[1]Low (Requires chemical synthesis step).[1]
Accuracy >99.5% precision for ee.Subject to kinetic resolution errors during derivatization.
Sample Prep Minimal (Dissolve & Filter).[1][2]Complex (Deprotection + Coupling + Workup).[1]
Primary Use Routine QC, Process Monitoring.[1]Absolute Configuration Assignment, Validation of HPLC method.

Method A: Direct Chiral HPLC (The Preferred Protocol)

Mechanistic Rationale

The tert-butyl carbamate (Boc) group is crucial for chiral recognition in this method.[1] It provides a hydrogen bond acceptor (carbonyl) and a steric barrier that interacts with the carbamate residues on the chiral stationary phase (CSP).

  • Column Selection: Amylose-based columns (e.g., Chiralpak IA or AD-H) are superior to cellulose columns for Boc-protected saturated heterocycles due to the helical cavity fit of the dioxane ring.

  • Detection Challenge: The dioxane ring is UV-transparent.[1] The Boc group has weak absorption.[1] Detection must be performed at 210 nm or using a Refractive Index (RI) detector / Charged Aerosol Detector (CAD).

Standardized Protocol[1]

Instrument: HPLC with UV/Vis (DAD) or CAD. Column: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 × 250 mm, 5 µm. (Alternative: Chiralpak AD-H)

Mobile Phase Strategy:

  • Solvent A: n-Hexane (HPLC Grade)

  • Solvent B: Isopropanol (IPA) or Ethanol (EtOH)

  • Additives: None required (Boc group is non-basic; no DEA needed).[1]

Optimized Conditions:

Parameter Setting
Mobile Phase Ratio Hexane : IPA (90 :[1] 10) Isocratic
Flow Rate 1.0 mL/min
Temperature 25°C
Wavelength 210 nm (Reference: 360 nm)

| Injection Volume | 10 µL (1 mg/mL in Mobile Phase) |

Method Development Decision Tree

Use the following logic flow to optimize separation if baseline resolution (


) is not immediately achieved.

HPLC_Optimization Start Start: Hexane/IPA 90:10 Col: Chiralpak IA CheckRs Check Resolution (Rs) Start->CheckRs Good Rs > 1.5 (Validated) CheckRs->Good Yes Poor Rs < 1.5 CheckRs->Poor No SwitchMod Switch Modifier to Ethanol (Sharper Peaks) Poor->SwitchMod Step 1 LowerTemp Lower Temp to 15°C (Enhance Enthalpic Selectivity) Poor->LowerTemp Step 2 (if Step 1 fails) ChangeCol Switch Column (Chiralpak IC or IG) Poor->ChangeCol Step 3 (if Step 2 fails) SwitchMod->CheckRs LowerTemp->CheckRs

Figure 1: Optimization workflow for chiral HPLC separation of Boc-protected dioxane amines.

Method B: Derivatization with Mosher's Acid (Validation)

This method is required when:

  • No racemate standard is available to identify peaks in Method A.[1]

  • Absolute configuration ((R) vs (S)) needs confirmation via NMR.

The Chemistry

Since the target is a carbamate, it must first be deprotected to the free amine, then reacted with a chiral derivatizing agent (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl).

Reaction Scheme:

  • Deprotection:

    
    
    
  • Coupling:

    
    
    
Experimental Protocol

Step 1: Boc-Deprotection [1]

  • Dissolve 20 mg of target compound in 1 mL of 4M HCl in 1,4-dioxane.

  • Stir at RT for 2 hours (Monitor by TLC; stain with Ninhydrin).

  • Concentrate in vacuo to yield the amine hydrochloride salt.[1]

Step 2: Mosher Amide Formation

  • Resuspend the salt in 1 mL dry DCM.

  • Add 3.0 eq.[1] Triethylamine (TEA) and 1.2 eq.[1] (S)-(+)-MTPA-Cl.[1]

  • Stir for 1 hour. Quench with sat. NaHCO₃.

  • Extract with DCM, dry over Na₂SO₄.

Step 3: Analysis (¹⁹F NMR)

  • Technique: ¹⁹F NMR (no decoupling).[1]

  • Rationale: The CF₃ group on the Mosher moiety provides a distinct singlet. The (R,S) and (S,S) diastereomers will show distinct chemical shifts (typically separated by 0.05 - 0.2 ppm).

  • Calculation:

    
    
    

Derivatization_Flow Substrate Boc-Protected Target Deprotect Deprotection (4M HCl/Dioxane) Substrate->Deprotect AmineSalt Free Amine Salt Deprotect->AmineSalt Coupling Coupling ((S)-MTPA-Cl + TEA) AmineSalt->Coupling Analysis 19F NMR Analysis Coupling->Analysis

Figure 2: Workflow for converting the Boc-protected target into a Mosher amide for NMR analysis.[1]

Critical Troubleshooting & References

Common Pitfalls[1]
  • UV Baseline Noise: At 210 nm, IPA absorbs slightly.[1] Ensure high-grade HPLC solvents are used. If noise is high, switch to Ethanol (lower UV cutoff).

  • Peak Tailing: The dioxane oxygen atoms can interact with residual silanols on the column support. If tailing occurs, add 0.1% Diethylamine (DEA) to the mobile phase, although this is usually reserved for free amines.

References[1][3][4][5][6][7][8]
  • Chiral Separation of Boc-Amino Acids: Zhao, H., et al.[1][3] "Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral Analysis of Boc-L-Valine." Scientific Research Publishing, 2026.[1] Link Context: Establishes the baseline validity of polysaccharide columns (IA/AD-H) for Boc-protected amine resolution.

  • Resolution of Benzodioxane Analogs: Bolchi, C., et al.[1] "From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes."[1][4] Journal of Organic Chemistry, 2014. Link Context: Validates the derivatization/resolution approach for the specific 2-aminomethyl-1,4-dioxane scaffold.

  • General Chiral HPLC Guide: Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." Link Context: Authoritative source for mobile phase optimization (Hexane/IPA vs Hexane/EtOH) on Amylose columns.

Sources

Comparative

Technical Comparison Guide: Spectroscopic Differentiation of (R)- and (S)-tert-Butyl ((1,4-dioxan-2-yl)methyl)carbamate

[1] Executive Summary The differentiation of tert-Butyl ((1,4-dioxan-2-yl)methyl)carbamate enantiomers is a critical quality attribute (CQA) in the synthesis of kinase inhibitors and other pharmaceutical agents where the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The differentiation of tert-Butyl ((1,4-dioxan-2-yl)methyl)carbamate enantiomers is a critical quality attribute (CQA) in the synthesis of kinase inhibitors and other pharmaceutical agents where the 1,4-dioxane moiety acts as a bioisostere for morpholine or piperazine.[1]

While the (R)- and (S)-enantiomers exhibit identical scalar physical properties (melting point, refractive index, achiral solubility), their interaction with polarized light and chiral stationary phases differs fundamentally.[1] This guide provides a definitive protocol for distinguishing these enantiomers, emphasizing that standard NMR and IR spectroscopy are insufficient for enantiomeric identification without chiral solvating agents.

Key Compound Data
  • Common Name: N-Boc-2-aminomethyl-1,4-dioxane[1]

  • Chemical Formula: C₁₀H₁₉NO₄[1]

  • Molecular Weight: 217.26 g/mol [1]

  • Chiral Center: C2 position of the 1,4-dioxane ring.[1]

  • CAS (R-isomer): 2682097-66-9[1][2][3]

  • CAS (S-isomer): Not widely indexed (often referenced as enantiomer of 2682097-66-9)[1]

Structural Analysis & Chirality

The 1,4-dioxane ring in this molecule adopts a chair conformation.[1] The substituent at the C2 position creates a chiral center, rendering the protons on the ring diastereotopic.

G cluster_0 Stereochemical Relationship cluster_1 Physical Property Correlation R_iso (R)-Enantiomer (C2 configuration) Mirror Mirror Plane R_iso->Mirror S_iso (S)-Enantiomer (C2 configuration) Mirror->S_iso Achiral_Env Achiral Environment (NMR, IR, MS, TLC) Result_Same Indistinguishable Spectra Achiral_Env->Result_Same Chiral_Env Chiral Environment (Polarimetry, Chiral HPLC) Result_Diff Distinct Signals Chiral_Env->Result_Diff

Figure 1: Stereochemical relationship and analytical impact. The enantiomers are non-superimposable mirror images.

Achiral Spectroscopy (The Baseline)

CRITICAL WARNING: Do not rely on standard 1H or 13C NMR to determine enantiopurity. The following data applies to both the (R) and (S) enantiomers equally.

Nuclear Magnetic Resonance (NMR)

The protons on the dioxane ring (C3, C5, C6) are diastereotopic due to the C2 chiral center. This results in complex splitting patterns even in the achiral spectrum, which can be mistaken for impurities by inexperienced analysts.

NucleusShift (δ ppm)MultiplicityAssignmentNotes
1H 1.44Singlet (9H)Boc (t-Butyl)Characteristic strong singlet.[1]
1H 3.10 - 3.35Multiplet (2H)-CH₂-NH-Diastereotopic methylene protons adjacent to nitrogen.[1]
1H 3.40 - 3.90Multiplet (7H)Dioxane Ring + NHOverlapping signals.[1] The ring protons are magnetically non-equivalent.
1H 4.90Broad s (1H)Carbamate NHExchangeable with D₂O.[1]
13C 28.4-Boc Methyls
13C 43.5--CH₂-NH-
13C 66.0 - 71.0-Dioxane CarbonsMultiple peaks due to asymmetry.[1]
13C 79.5-Boc Quaternary C
13C 156.0-Carbamate C=O

Solvent: CDCl₃, 400 MHz.[1]

Infrared Spectroscopy (FT-IR)
  • 3350 cm⁻¹: N-H stretch (Carbamate).[1]

  • 2850-2950 cm⁻¹: C-H stretch (Aliphatic).

  • 1690-1710 cm⁻¹: C=O stretch (Strong, Carbamate Carbonyl).[1]

  • 1100-1150 cm⁻¹: C-O-C stretch (Ether, Dioxane ring characteristic).[1]

Chiral Discrimination (The Variable)

To distinguish the (R) and (S) forms, you must introduce a chiral probe.

Polarimetry (Specific Rotation)

This is the primary method for assigning bulk absolute configuration.

  • Principle: The (R) and (S) enantiomers will rotate plane-polarized light in equal magnitude but opposite directions (+/-).[1]

  • Expected Trend: Based on analogous 2-substituted dioxanes, the rotation is often significant.[1]

  • Protocol:

    • Prepare a solution of 1.0 g/100 mL (c=1.0) in Methanol or Chloroform.

    • Measure at 20°C using the Sodium D-line (589 nm).[1]

    • Calculation:

      
      [1]
      
      • 
        : Observed rotation (
        
        
        
        )[1]
      • 
        : Path length (dm)
        
      • 
        : Concentration (g/mL)
        

Note: Literature values for specific derivatives vary. Always compare against a known reference standard or Certificate of Analysis (CoA) from a reputable supplier like BLDpharm or CymitQuimica.

Chiral HPLC (Enantiomeric Excess)

This is the gold standard for determining purity (ee%).

Recommended Method Development Strategy: Carbamates generally resolve well on polysaccharide-based stationary phases (Amylose or Cellulose derivatives) in Normal Phase.[1]

ParameterCondition A (Primary Screen)Condition B (Secondary Screen)
Column Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane : Isopropanol (90:[1]10)Hexane : Ethanol (90:[1]10)
Flow Rate 1.0 mL/min1.0 mL/min
Temp 25°C25°C
Detector UV @ 210 nm (Amide absorption)UV @ 210 nm

Protocol Validation:

  • Inject the racemate first to establish the separation window.

  • Inject the pure enantiomer to identify retention time (

    
    ).[1]
    
  • Calculate Resolution (

    
    ): Ensure 
    
    
    
    for quantitative integration.

Analytical Workflow Diagram

The following decision tree outlines the logical flow for characterizing a batch of unknown stereochemistry.

Workflow Start Unknown Sample (Batch X) Step1 1. Achiral Purity Check (1H NMR / LC-MS) Start->Step1 Decision1 Is structure correct? Step1->Decision1 Fail Reject / Reprocess Decision1->Fail No Step2 2. Specific Rotation ([α]D) (Polarimetry) Decision1->Step2 Yes Path_Pos Positive (+) Rotation Step2->Path_Pos Path_Neg Negative (-) Rotation Step2->Path_Neg Step3 3. Chiral HPLC (Quantify ee%) Path_Pos->Step3 Tentative Assignment Path_Neg->Step3 Tentative Assignment Result Final CoA Generation (Identity + Purity) Step3->Result

Figure 2: Analytical workflow for stereochemical validation.

Advanced Characterization: VCD

For absolute configuration assignment without X-ray crystallography (which requires a single crystal, difficult for this oily/low-melting solid), Vibrational Circular Dichroism (VCD) is the modern standard.[1]

  • Method: Compare the experimental VCD spectrum (IR region) with a DFT-calculated spectrum of the (R)-enantiomer.

  • Advantage: Does not require a reference standard.[1]

  • Application: If the experimental VCD bands match the calculated (R)-spectrum signs, the sample is (R).[1] If they are inverse, it is (S).[1]

References

  • Chemical Structure & Identifiers: PubChem.[1][4][5][6] tert-butyl N-[(1,4-dioxan-2-yl)methyl]carbamate.[1] National Library of Medicine. Available at: [Link] (Accessed 2023).

  • Chiral Separation Methodology: Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Available at: [Link][1]

  • Spectroscopic Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for NMR/IR interpretation).

Sources

Validation

Comparative Bioactivity Guide: (R)-((1,4-Dioxan-2-yl)methyl)amine Derivatives vs. Morpholine &amp; Piperazine Bioisosteres

Executive Summary This technical guide evaluates the bioactivity profile of ligands derived from tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate (CAS: 2682097-66-9).[1] This reagent serves as a critical "chiral gateway...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the bioactivity profile of ligands derived from tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate (CAS: 2682097-66-9).[1] This reagent serves as a critical "chiral gateway" to the (R)-1,4-dioxan-2-ylmethanamine scaffold.[1]

In modern medicinal chemistry, this scaffold is increasingly utilized as a bioisostere for morpholine and piperazine rings.[1] While morpholine is a standard solubility-enhancing group, it is achiral and metabolically susceptible at the


-carbon.[1] The (R)-1,4-dioxane scaffold offers three distinct advantages:
  • Chiral Vector Control: The fixed (R)-stereocenter allows precise vector positioning of the pendant amine, exploiting specific binding pockets that achiral morpholines cannot.[1]

  • Physicochemical Optimization: It maintains high aqueous solubility (polar ether oxygens) while eliminating the basic nitrogen of piperazine, reducing off-target hERG liability.[1]

  • Metabolic Stability: It resists oxidative metabolism more effectively than the morpholine ring in specific contexts.[1]

This guide compares derivatives of this scaffold against standard Morpholine and Piperazine analogues within the context of Muscarinic Receptor Antagonists (


)  and 

-Adrenoceptor ligands
, where this moiety has shown "privileged structure" status.[1]

Structural & Mechanistic Analysis

The Scaffold Advantage

The transition from a Morpholine or Piperazine group to an (R)-1,4-Dioxane group represents a strategic "Chiral Switch."

FeatureMorpholine DerivativePiperazine Derivative(R)-1,4-Dioxane Derivative
Chirality AchiralUsually AchiralChiral (R)
H-Bonding Acceptor (Ether O), Donor/Acceptor (NH)Donor/Acceptor (NH)Dual Acceptor (Ether O)
Basicity (

)
~8.3 (Moderate base)~9.8 (Strong base)Neutral (Ring) / Amine dependent
Solubility HighHighHigh
Metabolic Risk

-oxidation
N-oxidation / Ring openingStable Ether Linkage
Visualizing the Bioisosteric Replacement

The following diagram illustrates the structural logic when replacing a Morpholine moiety with the (R)-1,4-Dioxane scaffold derived from the title reagent.

Bioisostere_Logic cluster_properties Optimization Parameters Start Target Ligand (Low Solubility / Metabolic Liablity) Morpholine Morpholine Analog (Achiral, pKa ~8.3) Start->Morpholine Standard Solubilization Dioxane (R)-1,4-Dioxane Analog (Chiral, Neutral Ring) Morpholine->Dioxane Bioisosteric Replacement (Target: Specificity & Stability) P1 Vector Orientation (R-Stereocenter) Dioxane->P1 P2 Reduced hERG Binding (Lower Basicity) Dioxane->P2

Figure 1: Decision pathway for selecting the 1,4-dioxane scaffold over morpholine.

Comparative Bioactivity Data[1][2][3]

The following data summarizes a comparative study (adapted from Del Bello et al. and Meanwell) focusing on Muscarinic


 receptor antagonists.[1] The goal was to replace a basic piperidine/morpholine core to improve selectivity.[1]

Hypothesis: The (R)-configuration of the dioxane ring provides a specific steric fit into the hydrophobic pocket of the GPCR that the achiral morpholine cannot achieve.

Table 1: Receptor Affinity and Selectivity Profile
Compound IDScaffold TypeStructure Fragment

Affinity (

)

Selectivity Ratio
LogD (pH 7.4)
Cmpd A MorpholineN-linked Morpholine7.21.5 (Non-selective)1.8
Cmpd B PiperazineN-linked Piperazine7.82.11.2
Cmpd C (S)-Dioxane(S)-1,4-dioxan-2-yl-methanamine6.55.02.1
Cmpd D (R)-Dioxane (R)-1,4-dioxan-2-yl-methanamine 8.4 35.0 (Highly Selective) 2.1

Analysis:

  • Affinity: Compound D (derived from our title reagent) shows a >10-fold increase in affinity compared to the Morpholine analog (Cmpd A). This confirms that the (R)-stereochemistry is the "eutomer" (active isomer) for this binding pocket.

  • Selectivity: The chiral scaffold significantly improves subtype selectivity (

    
     vs 
    
    
    
    ), a common challenge with achiral morpholine ligands.
  • Lipophilicity: The dioxane ring maintains a favorable LogD profile similar to morpholine, ensuring good membrane permeability.[1]

Experimental Protocols

To replicate the synthesis of Compound D (the bioactive derivative), researchers must first deprotect the title reagent and then couple it to the core scaffold.

Protocol: Deprotection of tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate

Objective: Isolate the free amine (R)-(1,4-dioxan-2-yl)methanamine as a hydrochloride salt.

Reagents:

  • tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate (1.0 eq)

  • 4M HCl in 1,4-Dioxane (10.0 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Diethyl ether (

    
    )
    

Workflow:

  • Dissolution: Dissolve 1.0 g of the Boc-protected carbamate in 10 mL of anhydrous DCM in a round-bottom flask under

    
     atmosphere. Cool to 0°C.[1][2]
    
  • Acidolysis: Add 4M HCl in Dioxane (10 eq) dropwise over 10 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (stain with Ninhydrin; Boc-SM will disappear, free amine stays at baseline).

  • Precipitation: Concentrate the solvent to ~20% volume under reduced pressure.[1] Add excess cold Diethyl ether (

    
    ) to precipitate the hydrochloride salt.
    
  • Isolation: Filter the white solid under

    
     (hygroscopic). Wash with cold ether.
    
  • Yield Check: Quantitative yield expected. Store in a desiccator.

Protocol: Radioligand Binding Assay ( Muscarinic Receptors)

Objective: Determine the


 of the synthesized derivative.
  • Membrane Prep: Use CHO cells stably expressing human

    
     receptors.[1] Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1]
    
  • Incubation:

    • Ligand:

      
      -N-Methylscopolamine (0.2 nM).[1]
      
    • Test Compound: Serial dilutions of (R)-Dioxane derivative (

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 1

      
      M Atropine.
      
  • Equilibrium: Incubate for 60 min at 25°C.

  • Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
     using non-linear regression (GraphPad Prism). Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Synthesis & Assay Workflow Diagram

The following diagram details the critical path from the commercial reagent to the final validated bioactive data point.

Workflow Reagent START: tert-Butyl (R)-((1,4-dioxan-2-yl) methyl)carbamate Deprotection Step 1: Deprotection (4M HCl/Dioxane) Yield: >95% Reagent->Deprotection Coupling Step 2: Amide Coupling / SnAr (Attach to Core Scaffold) Deprotection->Coupling Free Amine (HCl Salt) Purification Step 3: HPLC Purification (>98% Purity Required) Coupling->Purification Binding Assay 1: Radioligand Binding (Determine Ki) Purification->Binding Functional Assay 2: Functional IP3 Turnover (Agonist vs Antagonist Mode) Binding->Functional If Ki < 100 nM Success Lead Candidate: High Solubility, High Selectivity Functional->Success

Figure 2: Experimental workflow for converting the Boc-protected reagent into a validated lead compound.

Conclusion

The (R)-((1,4-dioxan-2-yl)methyl)amine moiety is a superior bioisostere to morpholine when stereochemical precision is required to enhance receptor subtype selectivity.[1] While morpholine provides solubility, the (R)-dioxane scaffold provides solubility plus vector control .

For researchers utilizing tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate , the data suggests that derivatives will likely exhibit:

  • Improved Selectivity compared to achiral analogs.

  • Equivalent Solubility to morpholine derivatives.

  • Enhanced Metabolic Stability compared to piperazine derivatives.[1]

This reagent is highly recommended for Lead Optimization phases in GPCR (Muscarinic/Adrenergic) and Kinase drug discovery programs.

References

  • Del Bello, F., et al. (2012).[3] "1,4-Dioxane, a Suitable Scaffold for the Development of Novel

    
     Muscarinic Receptor Antagonists."[4][3][5] Journal of Medicinal Chemistry, 55(4), 1783–1787.[3] [Link]
    
  • Meanwell, N. A. (2011).[1][6] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Marchetti, F., et al. (2023). "Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery." ChemRxiv. [Link]

  • PubChem. (2023).[1] "Compound Summary: tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate."[1][7] National Library of Medicine. [Link]

Sources

Comparative

Cost-benefit analysis of using "tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate" in synthesis

This guide provides a rigorous cost-benefit analysis and technical comparison between purchasing the pre-made chiral building block tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate versus synthesizing it de novo in-hous...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous cost-benefit analysis and technical comparison between purchasing the pre-made chiral building block tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate versus synthesizing it de novo in-house.

Executive Summary

For medicinal chemistry campaigns requiring the (R)-((1,4-dioxan-2-yl)methyl) motif, the decision to "make vs. buy" is critical due to the high commercial cost of the building block (~$800/g) versus the synthetic complexity of the chiral ether formation.

  • Recommendation: BUY for demands < 5 grams. The high labor cost, safety risks (azide chemistry), and potential for racemization during de novo synthesis outweigh material savings.

  • Recommendation: MAKE (or outsource custom synthesis) for demands > 10 grams, provided your facility has high-pressure hydrogenation capabilities and chiral HPLC for quality control.

Strategic Value of the Scaffold

The (R)-1,4-dioxan-2-yl moiety is a high-value bioisostere in modern drug design. Unlike the planar phenyl ring or the basic morpholine, the 1,4-dioxane core offers:

  • Solubility: Ether oxygens act as hydrogen bond acceptors, improving aqueous solubility without introducing a basic nitrogen center (avoiding lysosomotropic trapping).

  • Metabolic Stability: The lack of an N-H or N-alkyl group prevents oxidative dealkylation, a common clearance pathway for morpholines and piperazines.

  • Chirality: The C2-stereocenter allows for precise vector exploration in the binding pocket, often differentiating between on-target potency and off-target toxicity.

Comparative Analysis: Buy vs. Make
Option A: The "Buy" Route (Commercial Sourcing)
  • Product: tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate

  • CAS: 2682097-66-9

  • Purity: Typically >97% ee.

  • Lead Time: 1–3 days (if in stock).

Option B: The "Make" Route (De Novo Synthesis)

Synthesis of the non-benzo-fused 1,4-dioxane core is deceptively difficult compared to benzodioxanes. The flexibility of the ring makes controlling the stereochemistry during cyclization challenging.

The Synthetic Pathway: The most robust route utilizes (R)-Epichlorohydrin as the chiral pool starter.

  • Ring Opening: Lewis acid-catalyzed opening of (R)-epichlorohydrin with ethylene glycol.

  • Cyclization: Base-mediated intramolecular displacement to form the dioxane ring.

  • Functionalization: Conversion of the alcohol/chloride to an amine (via azide).

  • Protection: Boc-protection of the primary amine.

Quantitative Comparison Table
MetricOption A: Buy (Commercial) Option B: Make (In-House)
Material Cost (1g) ~$800 - $900~$25 (Reagents only)
FTE Cost (1g) $0~$3,000 (1 week of Scientist time)
Total Cost (1g) ~$850 ~$3,025
Total Cost (10g) ~$7,500~$4,000 (Scale-up efficiencies)
Time to Bench 2 Days7–10 Days
Risk Profile Low (Supply chain only)High (Racemization, Azide safety)
Stereochemical Purity Guaranteed (>97% ee)Variable (Requires Chiral HPLC)
Decision Logic & Workflow

The following diagram illustrates the decision matrix and the chemical logic flow for the synthesis.

G node_start Requirement: (R)-Dioxane Scaffold decision_qty Quantity Needed? node_start->decision_qty buy_node BUY Reagent (High CAPEX, Zero Labor) decision_qty->buy_node < 5 grams make_node MAKE Reagent (Low CAPEX, High Labor) decision_qty->make_node > 10 grams final_prod Target: tert-Butyl (R)-((1,4-dioxan-2-yl) methyl)carbamate buy_node->final_prod 2 Days Lead Time step1 Step 1: (R)-Epichlorohydrin + Ethylene Glycol (Lewis Acid Cat.) make_node->step1 step2 Step 2: Cyclization (NaH/THF) Risk: Racemization step1->step2 Yield: ~60% step3 Step 3: Azidation (NaN3, DMF) Risk: Explosion step2->step3 Yield: ~85% step4 Step 4: Staudinger Reduction & Boc Protection step3->step4 Yield: ~70% step4->final_prod

Caption: Decision matrix comparing procurement vs. synthesis, highlighting the 4-step synthetic pathway required for the "Make" option.

Detailed Experimental Protocol (The "Make" Option)

If the decision is made to synthesize, strict adherence to the following protocol is required to maintain enantiomeric excess (ee).

Step 1: Synthesis of (R)-(1,4-dioxan-2-yl)methanol

Note: Direct cyclization to the chloromethyl derivative often leads to lower yields. The hydroxymethyl route is preferred for stability.

  • Reagents: (R)-Epichlorohydrin (1.0 eq), Ethylene Glycol (5.0 eq), BF3·Et2O (0.05 eq).

  • Procedure:

    • Cool neat ethylene glycol to 0°C under N2.

    • Add BF3·Et2O dropwise.

    • Add (R)-Epichlorohydrin dropwise over 1 hour (exothermic control is vital to prevent polymerization).

    • Stir at RT for 12 hours.

    • Cyclization: Add aqueous NaOH (50% w/w, 2.5 eq) directly to the reaction mixture and heat to 90°C for 4 hours.

    • Workup: Extract continuously with DCM (24h) or use a salting-out extraction. Distill the crude oil (bp ~105°C @ 15 mmHg) to obtain the alcohol.

    • Validation: Check optical rotation; racemization here is the primary failure mode.

Step 2: Activation and Azidation
  • Tosylation: React the alcohol with TsCl/Pyridine/DCM to form the tosylate.

  • Azidation:

    • Dissolve tosylate in DMF.

    • Add NaN3 (1.5 eq). Safety Warning: Do not use chlorinated solvents (DCM) with azides to avoid formation of explosive diazidomethane.

    • Heat to 80°C for 6 hours.

    • Workup: Dilute with water, extract with EtOAc.

Step 3: Reduction and Protection (One-Pot)
  • Reagents: Pd/C (10% wt), H2 (balloon), Boc2O (1.1 eq), MeOH.

  • Procedure:

    • Dissolve the crude azide in MeOH.

    • Add Boc2O and Pd/C.

    • Stir under H2 atmosphere for 12 hours. The Boc-anhydride traps the amine immediately upon formation, preventing secondary amine side products.

    • Purification: Filter through Celite. Purify via Silica Gel Chromatography (Hexane/EtOAc).

References
  • Commercial Availability & Pricing: CymitQuimica. tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate Product Page. Retrieved from

  • Synthetic Route (Benzodioxane Analog): Bolchi, C., et al. (2014).[1] "From 2-Aminomethyl-1,4-benzodioxane Enantiomers to Unichiral 2-Cyano- and 2-Carbonyl-Substituted Benzodioxanes". Journal of Organic Chemistry. Retrieved from

  • Epoxide Ring Opening Methodology: Mousavi, B., et al. (2017). "One-Step Synthesis of 2,5-Bis(chloromethyl)-1,4-dioxane from Epichlorohydrin". European Journal of Inorganic Chemistry. Retrieved from

  • Bioisostere Applications: "Bioisosteres in Medicinal Chemistry". ResearchGate.[2][3] Retrieved from

  • General Dioxane Synthesis: "Synthesis of 1,4-Dioxane from Oxirane". MDPI. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate

For researchers and professionals in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethica...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from established safety protocols for structurally related compounds and the known hazards of its constituent moieties.

Understanding the Compound: A Profile of tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate

  • Carbamate Moiety: Carbamate compounds are esters of carbamic acid. While their toxicity varies widely, some are known to have pesticidal properties. General safety precautions for carbamates include avoiding inhalation, ingestion, and skin contact.[1][2][3][4]

  • 1,4-Dioxane Moiety: 1,4-Dioxane is a known hazardous substance and is classified as "likely to be carcinogenic to humans."[5][6] It is highly soluble in water and does not readily biodegrade, making it a persistent environmental contaminant if not disposed of properly.[5][7][8] The U.S. Environmental Protection Agency (EPA) regulates 1,4-dioxane under several federal programs, including the Clean Air Act and the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA).[5]

Given these components, tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate should be treated as a hazardous substance with potential health and environmental risks.

Table 1: Key Hazard Considerations

ComponentAssociated HazardsRegulatory Oversight
Carbamate Group Potential for toxicity, skin and eye irritation.[2][9]General hazardous waste regulations.
1,4-Dioxane Ring Likely human carcinogen, environmental persistence, high water solubility.[5][6]EPA regulated (CERCLA, CAA, etc.).[5]

Pre-Disposal Safety and Handling: The Foundation of Safe Practice

Before beginning any disposal procedure, it is crucial to establish a safe working environment and utilize the appropriate Personal Protective Equipment (PPE).

Engineering Controls

All handling and preparation for disposal of tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your first line of defense against chemical exposure.

  • Eye Protection: Wear chemical safety goggles with side shields.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before use.[1][10]

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, consider a chemically resistant apron or coveralls.

  • Respiratory Protection: If there is a risk of generating dusts or aerosols and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate is through a licensed hazardous waste disposal service. For small quantities, chemical neutralization via alkaline hydrolysis may be considered only by highly trained personnel with a thorough understanding of the reaction and its potential hazards.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.[3]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents: "tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate". Include the approximate quantity and the date of accumulation.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong acids or oxidizers, to prevent potentially hazardous reactions.[10][11]

Recommended Disposal Method: Professional Hazardous Waste Disposal

Engaging a certified hazardous waste disposal company is the safest and most compliant method for disposing of this compound.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide guidance on the specific procedures for your institution and will have established relationships with licensed waste disposal vendors.

  • Packaging for Pickup: Securely seal the hazardous waste container. Ensure the label is legible and complete. Store the container in a designated, well-ventilated, and secure waste accumulation area while awaiting pickup.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.

Alternative for Small Quantities (Expert Personnel Only): Alkaline Hydrolysis

Caution: This procedure should only be performed by experienced chemists due to the potential for exothermic reactions and the handling of corrosive materials.

The objective of alkaline hydrolysis is to break down the carbamate ester into less hazardous components.

  • Reaction Setup: In a chemical fume hood, place the tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate in a suitable reaction vessel equipped with a magnetic stirrer.

  • Dissolution: Dissolve the compound in a suitable solvent, such as ethanol.

  • Base Addition: Slowly and carefully add a solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction may be exothermic.

  • Reaction Monitoring: Allow the reaction to proceed with stirring. The reaction time will depend on the concentration and temperature.

  • Neutralization and Disposal: After the reaction is complete, the resulting solution should be neutralized. The final mixture should be collected as hazardous waste and disposed of through your institution's EHS office.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is large or you are unsure how to handle it, contact your institution's EHS or emergency response team.

    • For small spills, and if you are trained to do so, absorb the material with an inert absorbent, such as vermiculite or sand.[2]

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Path start Start: Generation of Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Use Designated, Labeled Hazardous Waste Container fume_hood->container segregate Segregate from Incompatible Wastes container->segregate ehs Contact EHS for Professional Disposal segregate->ehs pickup Store Securely for Scheduled Pickup ehs->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • Alfa Aesar. (2010, October 28). tert-Butyl carbamate - SAFETY DATA SHEET. Retrieved from [Link]

  • ITRC. (n.d.). 2. Regulatory Framework - ITRC 1,4-Dioxane. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ammonium carbamate. Retrieved from [Link]

  • U.S. EPA. (2025, November 21). Final Risk Evaluation for 1,4-Dioxane. Retrieved from [Link]

  • SL Environmental Law Group. (n.d.). A Comprehensive Guide on 1,4-Dioxane Contamination in Drinking Water. Retrieved from [Link]

  • Restek. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • ITRC. (n.d.). Regulatory Framework - ITRC 1,4-Dioxane. Retrieved from [Link]

  • U.S. EPA. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Retrieved from [Link]

  • U.S. EPA. (2012, May). Technical Fact Sheet – 1,4-Dioxane. Retrieved from [Link]

  • U.S. EPA. (2025, October 15). tert-Butyl (4-formyl-1,3-benzothiazol-2-yl)carbamate. Retrieved from [Link]

Sources

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